molecular formula C8H7IN2O B3176684 3-Iodo-7-methoxyimidazo[1,2-a]pyridine CAS No. 1036990-97-2

3-Iodo-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B3176684
CAS No.: 1036990-97-2
M. Wt: 274.06 g/mol
InChI Key: OQEQFYZLMGJHCZ-UHFFFAOYSA-N
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Description

3-Iodo-7-methoxyimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-7-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEQFYZLMGJHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(N2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Iodo-7-methoxyimidazo[1,2-a]pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Iodo-7-methoxyimidazo[1,2-a]pyridine chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

A Versatile Scaffold for Medicinal Chemistry and Radiotracer Development

Executive Summary

This compound (CAS: 1036990-97-2) is a critical heterocyclic building block in modern drug discovery. Characterized by its electron-rich imidazo[1,2-a]pyridine core, this compound serves as a pivotal intermediate for the synthesis of bioactive molecules targeting the Translocator Protein (TSPO), GABA-A receptors, and various kinase pathways (RIPK2, IRAK4). Its C-3 iodine substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, reactivity profiles, and medicinal chemistry applications.

Part 1: Chemical Identity & Physicochemical Profile

Compound Name: this compound CAS Number: 1036990-97-2 Molecular Formula: C


H

IN

O Molecular Weight: 274.06 g/mol [1][2]
Structural Characteristics

The molecule consists of a bicyclic imidazo[1,2-a]pyridine system. The 7-methoxy group acts as an electron-donating substituent, increasing the electron density of the pyridine ring, while the 3-iodo position serves as an electrophilic site for functionalization.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidTypical of halogenated imidazopyridines
Solubility DCM, DMSO, Methanol, Ethyl AcetateLimited solubility in water
LogP (Calc) ~2.1 - 2.5Lipophilic, suitable for CNS penetration
H-Bond Donors 0
H-Bond Acceptors 3N-1, N-4 (bridgehead), O-Methoxy
Part 2: Synthetic Routes & Methodology

The synthesis of this compound is primarily achieved via electrophilic aromatic substitution (iodination) of the parent heterocycle, 7-methoxyimidazo[1,2-a]pyridine. The C-3 position is the most nucleophilic site on the ring system, allowing for highly regioselective halogenation.

Validated Protocol: NIS-Mediated Iodination

Source: Adapted from WO2023/009833 and related patent literature.

Reagents:

  • Substrate: 7-Methoxyimidazo[1,2-a]pyridine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Dissolve 7-methoxyimidazo[1,2-a]pyridine in anhydrous DCM (approx. 0.5 M concentration) under an inert atmosphere (N

    
     or Ar).
    
  • Addition: Cool the solution to 0°C in an ice bath. Add NIS portion-wise over 10 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm naturally to RT and stir for 2–3 hours. Monitor conversion by TLC or LC-MS (Target Mass: [M+H]

    
     = 275.0).
    
  • Workup: Dilute with DCM and wash sequentially with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to remove excess iodine) and saturated NaHCO
    
    
    .
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. The crude product is often sufficiently pure, but can be recrystallized from EtOAc/Hexanes or purified via silica gel chromatography (0–5% MeOH in DCM).
Synthesis Workflow Diagram

SynthesisWorkflow Start 7-Methoxyimidazo[1,2-a]pyridine (Precursor) Intermediate Electrophilic Attack at C-3 Position Start->Intermediate Dissolution Reagents Reagents: NIS (1.2 eq) DCM, 0°C -> RT Reagents->Intermediate Product This compound (Target) Intermediate->Product 2-3 hrs Stirring Regioselective Iodination

Figure 1: Synthetic workflow for the regioselective iodination of the imidazo[1,2-a]pyridine core.

Part 3: Reactivity & Functionalization

The 3-iodo moiety is a "privileged" handle in medicinal chemistry, enabling the rapid elaboration of the core scaffold into complex drug candidates.

1. Palladium-Catalyzed Cross-Coupling

The C-I bond is weaker than C-Br or C-Cl, making this compound an excellent substrate for Pd-catalyzed reactions under mild conditions.

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems.

    • Conditions: Pd(dppf)Cl

      
      , K
      
      
      
      CO
      
      
      , Dioxane/H
      
      
      O, 80°C.[3][4]
    • Application: Synthesis of RIPK2 inhibitors.[5]

  • Sonogashira Coupling: Reaction with terminal alkynes.

    • Conditions: Pd(PPh

      
      )
      
      
      
      Cl
      
      
      , CuI, Et
      
      
      N, DMF, RT.
    • Application: Extending the carbon skeleton for kinase binding pockets.

  • Heck Reaction: Coupling with alkenes (e.g., acrylates) to form styryl derivatives.

2. Metallation and Exchange

The iodine atom can be exchanged for lithium (using


-BuLi) or magnesium (Grignard) at low temperatures (-78°C), generating a nucleophilic C-3 species that can react with aldehydes, ketones, or CO

.
Reactivity Map

ReactivityMap Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Core->Sonogashira Carbonylation Carbonylation (CO, Pd cat., ROH) Core->Carbonylation Radio Radioisotope Exchange (SnBu3 -> 123-I/18-F) Core->Radio Biaryl 3-Aryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Alkynyl 3-Alkynyl Derivatives (Extended Linkers) Sonogashira->Alkynyl Esters 3-Carboxy/Amide Derivatives (GABA Ligands) Carbonylation->Esters Tracer PET/SPECT Tracers (TSPO Imaging) Radio->Tracer

Figure 2: Reactivity profile illustrating the transformation of the 3-iodo core into diverse functional classes.

Part 4: Medicinal Chemistry Applications[8][9][10]
1. TSPO (Translocator Protein) Ligands

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" for binding to the 18 kDa Translocator Protein (TSPO), a biomarker for neuroinflammation (microglial activation).

  • Mechanism: The 3-iodo compound serves as a precursor for stannylation (forming the tributyltin derivative). This stannane is the direct precursor for electrophilic radioiodination (using

    
    I or 
    
    
    
    I) or radiofluorination (
    
    
    F) to create PET/SPECT imaging agents.
  • Relevance: High affinity TSPO ligands (e.g., PBR28 analogs) often feature this core. The 7-methoxy group optimizes lipophilicity (logD) for Blood-Brain Barrier (BBB) penetration.

2. Kinase Inhibitors (RIPK2, IRAK4)

Recent patent literature highlights the use of this scaffold in developing inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6]

  • Role: The 3-position is coupled to solubilizing groups or hinge-binding motifs, while the 7-methoxy group occupies specific hydrophobic pockets within the ATP-binding site.

3. GABA-A Receptor Modulators

Historically, 3-substituted imidazo[1,2-a]pyridines (related to Zolpidem) bind to the benzodiazepine site of the GABA-A receptor. The 3-iodo intermediate allows for the introduction of amide functionalities required for this activity via carbonylation.

References
  • Preparation of Imidazo[1,2-a]pyridine Derivatives as RIPK2 Inhibitors.
  • Multi-cyclic IRAK and FLT3 Inhibiting Compounds and Uses Thereof.
  • TSPO Ligands and Neuroinflammation. Source:International Journal of Molecular Sciences, 2020. Context: Discusses the structural requirements for TSPO binding, highlighting the imidazopyridine core. URL:[Link]

  • Regioselective C-3 Functionalization of Imidazo[1,2-a]pyridines. Source:Beilstein Journal of Organic Chemistry, 2019. Context: Review of synthetic methodologies for functionalizing the C-3 position. URL:[Link]

Sources

3-Iodo-7-methoxyimidazo[1,2-a]pyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Iodo-7-methoxyimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest within the field of medicinal chemistry. The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" found in numerous clinically used drugs. This document details the physicochemical properties of the title compound, outlines a robust synthetic methodology based on established chemical principles, and explores its potential applications in drug discovery and as a versatile chemical intermediate. The strategic placement of the methoxy group and the synthetically valuable iodine atom makes this molecule a compelling subject for advanced research and development.

The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine rings, is a prominent structural motif in a multitude of biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. This has led to the development of successful drugs with diverse therapeutic applications, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[2] The scaffold's synthetic tractability allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of its derivatives.[3] Consequently, research into novel imidazo[1,2-a]pyridine analogues continues to be a vibrant and highly productive area of drug discovery, targeting conditions such as cancer, inflammation, and infectious diseases.[1][4]

Physicochemical Properties of this compound

The specific properties of this compound are summarized below. It is important to note that a specific CAS (Chemical Abstracts Service) registry number for this particular isomer is not readily found in major chemical databases, suggesting it is not a commonly stocked commercial product and likely requires custom synthesis.

PropertyData
Chemical Structure (A chemical structure image would be placed here in a formal document)
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol
CAS Number Not readily available
Appearance (Predicted) Off-white to yellow solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence: the initial construction of the 7-methoxyimidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position.

Synthetic Workflow Overview

The logical flow for the synthesis begins with a classic condensation reaction to form the heterocyclic core, followed by an electrophilic aromatic substitution to install the iodine atom.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C3-Iodination A 2-Amino-4-methoxypyridine C 7-Methoxyimidazo[1,2-a]pyridine A->C Condensation B α-Halo Ketone (e.g., Chloroacetaldehyde) B->C E This compound C->E Electrophilic Substitution D Iodinating Agent (e.g., NIS) D->E

A two-step synthetic workflow for the target compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.[5][6]

Step 1: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine

  • Reactant Preparation: To a round-bottom flask, add 2-amino-4-methoxypyridine (1.0 eq) and a suitable solvent such as ethanol.

  • Reagent Addition: Add an aqueous solution of chloroacetaldehyde (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-methoxyimidazo[1,2-a]pyridine intermediate.

  • Causality Insight: The initial reaction is a classic Tschitschibabin-type synthesis for imidazo[1,2-a]pyridines, where the more nucleophilic exocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbonyl carbon of the α-halo-aldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic heterocyclic system.[5]

Step 2: Regioselective Iodination

  • Reactant Preparation: Dissolve the 7-methoxyimidazo[1,2-a]pyridine intermediate (1.0 eq) in a solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The C3 position of the imidazo[1,2-a]pyridine core is electron-rich and highly activated towards electrophilic substitution, making the reaction typically rapid (1-3 hours).[7] Monitor by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.

  • Causality Insight: N-Iodosuccinimide is chosen as the iodinating agent because it is a mild and efficient source of an electrophilic iodine (I⁺). The C3 position is the most nucleophilic site on the imidazo[1,2-a]pyridine ring, ensuring high regioselectivity for the iodination reaction over other positions on the scaffold.[7]

Applications in Research and Drug Development

The true value of this compound lies in its potential as both a biologically active molecule and a versatile synthetic intermediate.

A Scaffold for Diverse Biological Activities

The imidazo[1,2-a]pyridine core is associated with a vast array of pharmacological activities. Derivatives have been reported as potent agents in several key therapeutic areas. The introduction of a methoxy group can enhance metabolic stability and modulate lipophilicity, which are crucial parameters in drug design.

G cluster_activities Potential Therapeutic Applications scaffold Imidazo[1,2-a]pyridine Core (Privileged Scaffold) anticancer Anticancer [13] scaffold->anticancer anti_inflammatory Anti-inflammatory [1] scaffold->anti_inflammatory antimicrobial Antimicrobial [1] scaffold->antimicrobial antiulcer Antiulcer [2] scaffold->antiulcer antiviral Antiviral [10] scaffold->antiviral

Sources

Engineering the 7-Methoxyimidazo[1,2-a]pyridine Scaffold: A Technical Guide to Biological Activity and Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine bicyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous marketed drugs, including the hypnotic zolpidem and the cardiotonic olprinone[]. While the unsubstituted core provides a versatile structural foundation, targeted functionalization—specifically the introduction of a methoxy group (-OCH₃) at the 7-position—fundamentally alters the molecule's electronic and steric profile. This in-depth technical guide explores the biological activity of 7-methoxyimidazo[1,2-a]pyridine derivatives, detailing their mechanisms of action as kinase inhibitors, molecular glue degraders, and G-protein coupled receptor (GPCR) modulators.

Structural Causality: The Role of the 7-Methoxy Substitution

The addition of a methoxy group at the C7 position of the imidazo[1,2-a]pyridine ring is not merely a steric adjustment; it is a calculated electronic perturbation.

  • Electronic Modulation & Kinase Hinge Binding: The methoxy group exerts a strong electron-donating effect via resonance (+R effect) into the fused pyridine ring. This increases the electron density on the N1 nitrogen (the bridgehead-adjacent nitrogen), significantly enhancing its basicity and capacity to act as a hydrogen bond acceptor. In kinase targets, this N1 nitrogen forms a critical, high-affinity hydrogen bond with the backbone amide of the kinase hinge region[2][3].

  • Steric Complementarity in Protein Degradation: In the context of Targeted Protein Degradation (TPD), the 7-methoxy group fine-tunes the steric fit and lipophilicity of the molecule within the Cereblon (CRBN) E3 ligase complex, facilitating the precise recruitment of neo-substrates[3].

Target Landscape and Biological Activity

Kinase Inhibition: IRAK4 and RIPK2

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a master regulator of the innate immune system, operating downstream of Toll-like receptors (TLRs) and the IL-1 receptor[2]. 7-Methoxyimidazo[1,2-a]pyridine derivatives have been engineered as potent IRAK4 inhibitors to treat autoimmune and inflammatory diseases[2]. By anchoring into the ATP-binding pocket via the N1 nitrogen, these compounds block the rapid activation of IRAK1, thereby halting the NF-κB inflammatory cascade[2]. Similarly, this scaffold has been successfully deployed against RIPK2, another key kinase implicated in inflammatory signaling and various cancers[4].

IRAK4_Pathway TLR TLR / IL-1R Receptor Activation MyD88 MyD88 Adapter Protein TLR->MyD88 IRAK4 IRAK4 Kinase (Target of 7-OMe-Imidazopyridines) MyD88->IRAK4 IRAK1 IRAK1 Activation IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFKB NF-κB Pathway Inflammation & Survival TRAF6->NFKB

Diagram 1: TLR/IL-1R signaling cascade highlighting IRAK4 as the therapeutic intervention point.

Targeted Protein Degradation: CK1α Molecular Glues

Recent advancements have repurposed the imidazo[1,2-a]pyridine scaffold into molecular glue degraders. Specific derivatives, such as QXG-6442, utilize the 1-nitrogen to form a crucial hydrogen bond with the CK1α-Lys18 residue[3]. The 7-methoxy substitution optimizes the degradation profile, yielding single-digit nanomolar DC₅₀ values in a CRBN-dependent manner, effectively expanding the chemical space for degrading disease-relevant factors[3].

TPD_Workflow Synthesis 1. Synthesize 7-OMe Imidazopyridine Library Incubation 2. Incubate with CRBN & Target Cells Synthesis->Incubation Ternary 3. Ternary Complex Formation (CRBN-Degrader-CK1α) Incubation->Ternary Ubiquitination 4. Polyubiquitination of CK1α Ternary->Ubiquitination Degradation 5. Proteasomal Degradation & Quantification (DC50) Ubiquitination->Degradation

Diagram 2: Mechanism of action for CRBN-dependent CK1α molecular glue degraders.

GPCR Modulation and Cytochrome P450 Inhibition

Beyond kinases and ligases, 7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile derivatives exhibit potent modulation of the 5-HT₂A serotonin receptor, making them valuable in treating insomnia, sleep disorders, and cardiovascular conditions like platelet aggregation[5][6]. Furthermore, fusing this core to steroidal frameworks yields potent antiproliferative agents. These steroidal imidazoheterocycles act as substrates/inhibitors for CYP17A1, demonstrating superior cytotoxicity against MCF-7 (breast) and 22Rv1 (prostate) cancer cell lines compared to standard chemotherapeutics like cisplatin[7].

Quantitative Activity Data

The following table synthesizes the biological efficacy of 7-methoxyimidazo[1,2-a]pyridine derivatives across distinct therapeutic targets, demonstrating the scaffold's versatility.

Compound Class / TargetBiological RoleRepresentative IC₅₀ / DC₅₀Key Mechanistic Interaction
IRAK4 Inhibitors Anti-inflammatory, Autoimmune< 10 nM (IC₅₀)Hinge-binding via N1; blocks TLR/IL-1R signaling[2]
RIPK2 Inhibitors Anti-inflammatory, Cancer< 50 nM (IC₅₀)ATP-competitive kinase domain inhibition[4]
CK1α Molecular Glues Targeted Protein DegradationSingle-digit nM (DC₅₀)H-bond with CK1α-Lys18; CRBN ternary complex[3]
5-HT₂A Modulators Insomnia, Platelet Aggregation< 100 nM (Kᵢ)GPCR antagonism / inverse agonism[5][6]
Steroidal CYP17A1 Inhibitors Antiproliferative (Prostate/Breast)1.7 - 6.0 μM (IC₅₀)Cytochrome P450 inhibition via heme coordination[7]

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of the 7-Methoxyimidazo[1,2-a]pyridine Core

Causality Check: Utilizing a polar protic solvent (water/ethanol) stabilizes the transition state during the initial nucleophilic attack, while elevated temperatures drive the dehydration required for final aromatization[6].

  • Reagent Preparation: Dissolve 10.0 mmol of 2-amino-4-methoxypyridine (or its nitrile derivative) in 20.0 mL of deionized water[6].

  • Alkylation: Add 12.0 mmol of an α-haloketone (e.g., 2-chloroacetaldehyde) dropwise to the solution[6].

  • Cyclization: Heat the reaction mixture to 80 °C in an oil bath and stir overnight (approx. 12-16 hours)[6].

  • Isolation: Cool the reaction to room temperature, neutralize with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), and purify via silica gel chromatography to isolate the 7-methoxyimidazo[1,2-a]pyridine derivative[4][6].

Protocol 2: Self-Validating In Vitro IRAK4 Kinase Assay

Causality Check: A Hill slope significantly greater than 1.0 suggests non-specific colloidal aggregation (PAINS behavior) rather than true 1:1 active-site binding.

  • Preparation: Prepare a 10-point 3-fold serial dilution of the 7-methoxyimidazo[1,2-a]pyridine derivative in 100% DMSO.

  • Incubation: Combine recombinant human IRAK4 enzyme, fluorescently labeled peptide substrate, and ATP (at its predetermined Kₘ value) in assay buffer (HEPES pH 7.5, MgCl₂, Tween-20). Add the compound dilutions (final DMSO concentration < 1%).

  • Validation Controls: Include Staurosporine as a positive control (100% inhibition) and DMSO as a negative vehicle control (0% inhibition).

  • Readout: Measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after a 60-minute incubation. Calculate IC₅₀ and Hill slope using 4-parameter logistic regression.

Protocol 3: Cellular Degradation Assay for CK1α (Molecular Glues)

Causality Check: Utilizing endogenous-like HiBiT-tagged CK1α prevents the artifactual degradation kinetics often seen with massive plasmid overexpression.

  • Cell Engineering: Utilize CRISPR/Cas9 to knock-in a HiBiT tag at the endogenous locus of CK1α in HEK293T cells.

  • Treatment: Seed cells in 384-well plates and treat with a concentration gradient of the molecular glue (e.g., QXG-6442) for 24 hours[3].

  • Quantification: Add Nano-Glo HiBiT Lytic Reagent. Measure luminescence to quantify remaining CK1α protein levels.

  • Validation: Pre-treat a parallel control plate with MLN4924 (a NEDD8-activating enzyme inhibitor) to confirm that degradation is strictly dependent on the Cullin-RING ligase (CRBN) pathway[3].

References

  • Source: Google Patents (CN114245796A)
  • Title: Imidazopyridines - Building Block Source: BOC Sciences URL
  • Title: Fe(III)
  • Source: Google Patents (EP2190844B3)
  • Source: PMC (NIH)
  • Source: Google Patents (EP2190844B1)
  • Title: Imidazo(1,2-a)

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to modulate a wide array of biological targets have cemented its importance in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, functionalization, and application of electron-rich imidazo[1,2-a]pyridine scaffolds, offering field-proven insights for drug discovery programs.

The Allure of the Imidazo[1,2-a]pyridine Core: A Chemist's Perspective

The imidazo[1,2-a]pyridine scaffold's appeal lies in its structural and electronic features. This fused bicyclic system, analogous to purines and indoles, offers a versatile template for molecular design.[1] The nitrogen atom at position 1 imparts a degree of electron richness to the imidazole ring, influencing its reactivity and interaction with biological macromolecules. This inherent nucleophilicity, particularly at the C-3 position, provides a reliable handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The therapeutic relevance of this scaffold is underscored by the number of marketed drugs that feature the imidazo[1,2-a]pyridine core, including the anxiolytics alpidem and saripidem, and the hypnotic agent zolpidem.[2][3] Beyond these, derivatives have shown significant promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents, highlighting the broad therapeutic potential of this chemical class.[4][5][6][7]

Crafting the Core: Synthetic Strategies for Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine ring system can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern multicomponent and C-H functionalization approaches.

Classical Condensation Reactions

The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[1][2] This versatile reaction allows for the introduction of substituents at the C-2 and C-3 positions of the final scaffold.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Step 1: Reaction Setup. To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL) is added 2-bromoacetophenone (1.0 mmol).

  • Step 2: Reflux. The reaction mixture is heated to reflux for 4-6 hours, during which time the formation of a precipitate is observed.

  • Step 3: Isolation. After cooling to room temperature, the solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Step 4: Purification. The crude product is recrystallized from ethanol to yield pure 2-phenylimidazo[1,2-a]pyridine.

  • Step 5: Characterization. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a streamlined approach to generating molecular diversity by combining three or more starting materials in a single synthetic operation. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful MCR for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[8][9] This method is particularly valuable for rapidly creating libraries of compounds for high-throughput screening.[9]

Modern C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign strategy for modifying the imidazo[1,2-a]pyridine core.[5][10] The inherent nucleophilicity of the C-3 position makes it a prime target for electrophilic substitution.[4] Recent advances have also enabled the regioselective functionalization of other positions, such as C-2 and C-5, often through transition metal-catalyzed cross-coupling reactions.[11][12][13][14] Visible light-induced methods are also gaining prominence for their mild reaction conditions.[5][15][16]

Tuning the Scaffold: Strategies for Introducing Electron-Donating Groups

The electronic nature of the imidazo[1,2-a]pyridine scaffold can be modulated by the introduction of electron-donating groups (EDGs). These substituents can enhance the nucleophilicity of the ring system, influence its metabolic stability, and fine-tune its interactions with biological targets.

Commonly employed EDGs in medicinal chemistry include:

  • Alkoxy and Hydroxy Groups: These groups can increase the electron density of the aromatic system through resonance and inductive effects.

  • Amino and Substituted Amino Groups: These are powerful EDGs that can significantly impact the electronic and pharmacokinetic properties of the molecule.

  • Alkyl Groups: While weaker EDGs, alkyl substituents can improve metabolic stability and modulate lipophilicity.

The strategic placement of these groups can be achieved through the use of appropriately substituted starting materials in classical syntheses or through late-stage functionalization reactions.

Biological Targets and Therapeutic Applications

The versatility of the imidazo[1,2-a]pyridine scaffold is reflected in the diverse range of biological targets it can modulate.

Kinase Inhibition

Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[2] For instance, they have shown activity against PI3K, p38, and Akt.[4][17]

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K

Caption: Inhibition of the PI3K/Akt pathway by an imidazo[1,2-a]pyridine derivative.

Central Nervous System (CNS) Disorders

The ability of imidazo[1,2-a]pyridines to cross the blood-brain barrier has led to their development as agents for treating CNS disorders. As positive allosteric modulators of the GABAA receptor, they exhibit anxiolytic, sedative, and hypnotic effects.[18][19] Furthermore, certain derivatives have been investigated as ligands for detecting β-amyloid plaques in the context of Alzheimer's disease.[20][21][22]

Infectious Diseases

The imidazo[1,2-a]pyridine scaffold has shown significant promise in the fight against infectious diseases. Notably, derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting key enzymes such as the cytochrome bc1 complex and ATP synthase.[1][2][23][24] Antiviral and antifungal activities have also been reported.[4][6]

Drug Discovery Workflow: From Hit to Lead

The development of an imidazo[1,2-a]pyridine-based drug candidate follows a structured workflow common to most drug discovery programs.

Workflow: Imidazo[1,2-a]pyridine Drug Discovery Cascade

DrugDiscovery cluster_0 Discovery cluster_1 Preclinical cluster_2 Clinical HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy ADME_Tox->In_Vivo IND IND-Enabling Studies In_Vivo->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: A typical drug discovery workflow for imidazo[1,2-a]pyridine-based candidates.

Case Study: Development of Antituberculosis Agents

The discovery of imidazo[1,2-a]pyridine-3-carboxamides as potent antitubercular agents provides an excellent case study. Initial high-throughput screening identified hits with micromolar activity.[23] Subsequent structure-activity relationship (SAR) studies, focusing on modifications at the C-2 and C-7 positions and on the carboxamide moiety, led to the development of compounds with nanomolar potency against both replicating and non-replicating M. tuberculosis.[24][25][26] These optimized leads demonstrated improved pharmacokinetic profiles, highlighting the potential of this scaffold for addressing the challenge of drug-resistant tuberculosis.[25][26]

Table 1: SAR of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis

CompoundMIC (µM)
Lead 1 -H-Phenyl>10
Optimized 1 -CH₃-4-Chlorophenyl0.5
Optimized 2 -Cl-4-Trifluoromethylphenyl0.05
Optimized 3 -OCH₃-[1,1'-Biphenyl]-4-yl<0.01

Future Directions and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic methods, particularly for late-stage functionalization, will be crucial for accessing novel chemical space.

  • Exploring New Biological Targets: The application of imidazo[1,2-a]pyridine libraries to a wider range of biological targets will undoubtedly uncover new therapeutic opportunities.

  • Bioisosteric Replacement Strategies: The use of the imidazo[1,2-a]pyridine core as a bioisostere for other heterocyclic systems can lead to the discovery of compounds with improved drug-like properties.[27][28][29][30]

  • Targeted Covalent Inhibitors: The inherent reactivity of the scaffold can be harnessed for the design of targeted covalent inhibitors, a promising strategy for achieving high potency and selectivity.[8]

References

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difference between 3-iodo and 3-bromo imidazo[1,2-a]pyridine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Reactivity of 3-Iodo- and 3-Bromo-Imidazo[1,2-a]pyridine

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Functionalization of this privileged heterocycle is critical for developing new chemical entities, with C3-halogenated derivatives serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth analysis of the reactivity differences between 3-iodo- and 3-bromoimidazo[1,2-a]pyridines, focusing on their performance in palladium-catalyzed cross-coupling reactions. By examining the fundamental principles of carbon-halogen bond properties and their impact on reaction kinetics and yields, this document offers field-proven insights for researchers, scientists, and drug development professionals to inform experimental design and synthetic strategy.

The Decisive Role of the Carbon-Halogen Bond

The choice between a 3-iodo or 3-bromo substituent on the imidazo[1,2-a]pyridine core is not arbitrary; it is a strategic decision rooted in the fundamental physicochemical properties of the carbon-halogen bond. These properties directly influence the most critical step of many cross-coupling reactions: oxidative addition to the palladium(0) catalyst.

The general trend for reactivity in palladium-catalyzed cross-coupling reactions follows the order of carbon-halogen bond strength: C-I < C-Br < C-Cl . The weaker the bond, the more readily it is cleaved during the oxidative addition step, leading to faster and more efficient reactions under milder conditions.

Table 1: Comparative Properties of Aryl Carbon-Halogen Bonds

PropertyC-Br BondC-I BondImplication for Reactivity
Average Bond Energy (kJ/mol)~339~272The C-I bond is significantly weaker, requiring less energy to break during the rate-determining oxidative addition step.
Electronegativity (Pauling)2.962.66Bromine is more electronegative, but this has less impact on reactivity than bond strength.
Polarizability (ų)4.777.10The higher polarizability of iodine facilitates interaction with the soft metal palladium catalyst.
Leaving Group AbilityGoodExcellentIodide (I⁻) is a superior leaving group compared to bromide (Br⁻), which favors the overall reaction kinetics.

This data underscores a central principle: the weaker, more polarizable C-I bond makes 3-iodoimidazo[1,2-a]pyridine the intrinsically more reactive coupling partner.

Synthesis of Halogenated Precursors

The selection of a halogenated substrate also depends on its synthetic accessibility. Fortunately, both 3-bromo- and 3-iodoimidazo[1,2-a]pyridines can be readily prepared via electrophilic halogenation of the parent heterocycle, which is highly activated at the C3 position.[5]

G IP Imidazo[1,2-a]pyridine NBS N-Bromosuccinimide (NBS) in CHCl3 IP->NBS Bromination NIS N-Iodosuccinimide (NIS) in Acetonitrile IP->NIS Iodination BromoIP 3-Bromoimidazo[1,2-a]pyridine NBS->BromoIP IodoIP 3-Iodoimidazo[1,2-a]pyridine NIS->IodoIP G cluster_0 Catalytic Cycle: Suzuki-Miyaura Coupling pd0 Pd(0)L₂ Active Catalyst oxid_add Oxidative Addition R-Pd(II)(X)L₂ pd0->oxid_add R-X (Rate-determining step) Faster for X=I transmetal Transmetalation R-Pd(II)(R')L₂ oxid_add->transmetal R'-B(OH)₂ Base reduct_elim Reductive Elimination R-R' transmetal->reduct_elim Isomerization reduct_elim->pd0 Product Release start Imidazo[1,2-a]pyridine-3-X (X = I or Br)

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridine [5][6]

  • Setup: To a reaction vessel, add the 3-iodoimidazo[1,2-a]pyridine derivative (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Solvent & Base Addition: Add toluene (8 mL) followed by a solution of sodium carbonate (Na₂CO₃, 2.0 mmol) in water (4 mL).

  • Reaction: Purge the mixture with nitrogen. Heat the reaction at 75-80 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 2-12 hours.

  • Workup: After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Causality Note: The use of stronger bases (e.g., Cs₂CO₃) and polar aprotic solvents like DME can further accelerate the reaction, especially for less reactive boronic acids. [5][7]For the 3-bromo analogue, higher temperatures, longer reaction times, or more active catalyst systems (e.g., those with specialized phosphine ligands) are typically required to achieve comparable yields.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a powerful route to alkynylated heterocycles. [8][9]The reactivity trend I > Br is particularly pronounced in this transformation. 3-Iodoimidazo[1,2-a]pyridines readily undergo Sonogashira coupling under standard conditions (Pd catalyst, Cu(I) cocatalyst, amine base), while 3-bromo derivatives often necessitate higher catalyst loadings, higher temperatures, or more sophisticated ligand systems to proceed efficiently.

Table 2: Typical Conditions for Sonogashira Coupling

Parameter3-Iodo Substrate3-Bromo Substrate
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄, often requires stronger ligands (e.g., XPhos)
Co-catalyst CuI (1-5 mol%)CuI (often >5 mol%)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Et₃N, DIPA, often requires a stronger base like Cs₂CO₃
Temperature Room Temperature to 60 °C60 °C to >100 °C
Reaction Time 1-8 hours8-24 hours or longer
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation in modern synthesis. [10]This reaction is highly sensitive to the nature of the aryl halide. 3-Iodoimidazo[1,2-a]pyridines are excellent substrates, coupling with a wide range of primary and secondary amines under relatively mild conditions. In contrast, 3-bromo derivatives are significantly less reactive and often require more advanced generations of Buchwald-Hartwig catalysts, which feature bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos), along with stronger bases like sodium or lithium tert-butoxide (NaOtBu, LiOtBu).

Strategic Synthesis: A Decision Framework

The choice between the 3-iodo and 3-bromo derivative is a strategic one, balancing reactivity, cost, and the specific goals of the synthetic campaign.

G start Need to Functionalize C3 of Imidazo[1,2-a]pyridine reactivity Is high reactivity / mild conditions critical? (e.g., complex substrate) start->reactivity sequential Is sequential, site-selective coupling planned? reactivity->sequential No use_iodo Choose 3-Iodo Derivative reactivity->use_iodo Yes cost Is cost the primary driver? sequential->cost No sequential->use_iodo Yes (Use Iodo for first, more reactive coupling) use_bromo Choose 3-Bromo Derivative cost->use_bromo Yes cost->use_bromo No (Default to Bromo if reactivity is not an issue)

Caption: Decision workflow for selecting the optimal C3-halide.

  • Choose 3-Iodoimidazo[1,2-a]pyridine when:

    • Speed and Efficiency are Paramount: The goal is to achieve high conversion in minimal time.

    • Substrates are Sensitive: The molecule contains sensitive functional groups that cannot withstand the harsher conditions (higher temperatures, stronger bases) often required for bromides.

    • The Coupling Partner is Challenging: Coupling with sterically hindered or electronically deactivated partners benefits from the higher intrinsic reactivity of the iodide.

  • Choose 3-Bromoimidazo[1,2-a]pyridine when:

    • Cost is a Major Constraint: Brominating agents and bromide building blocks are generally more economical than their iodine counterparts.

    • Sequential Cross-Coupling is Desired: In a molecule containing both a bromo and an iodo group, the iodo group can be selectively functionalized first, leaving the less reactive bromo group available for a subsequent, different coupling reaction. [11][12] * Forcing Conditions are Acceptable: The substrate is robust and can tolerate higher temperatures and stronger bases without degradation.

Conclusion

The reactivity difference between 3-iodo- and 3-bromoimidazo[1,2-a]pyridine is stark and predictable, governed by the fundamental properties of the carbon-halogen bond. The C-I bond's lower dissociation energy and iodine's superior leaving group ability render 3-iodoimidazo[1,2-a]pyridine the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity translates to faster reaction times, milder conditions, and often higher yields, making it the preferred choice for complex, sensitive, or challenging syntheses. Conversely, the 3-bromo derivative offers a cost-effective and synthetically useful alternative when its lower reactivity can be overcome with more forcing conditions or exploited for selective, sequential functionalization. A thorough understanding of these differences empowers the medicinal and synthetic chemist to make informed, strategic decisions, optimizing reaction outcomes and accelerating the drug discovery process.

References

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medicinal chemistry applications of 3-iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 3-iodo-7-methoxyimidazo[1,2-a]pyridine .

A Pivot Point for Diversity-Oriented Synthesis in Drug Discovery [1]

Executive Summary

This compound is a high-value heterocyclic intermediate used primarily as a "diversity handle" in medicinal chemistry.[1] It serves as a precursor to 3-substituted-7-methoxyimidazo[1,2-a]pyridines , a privileged scaffold class found in kinase inhibitors, GABA receptor modulators, and anti-infective agents.

Unlike the generic imidazo[1,2-a]pyridine core, the 7-methoxy substituent provides two critical advantages:

  • Electronic Activation: The electron-donating methoxy group (

    
     effect) activates the C-3 position for cross-coupling reactions while modulating the pKa of the pyridine nitrogen.[1]
    
  • Pharmacokinetic Tuning: It enhances solubility and metabolic stability compared to the lipophilic parent scaffold, often serving as a site for radiolabeling (

    
    C-methylation) in PET tracer development.[1]
    
Part 1: Core Chemistry & Synthesis

The synthesis of this intermediate relies on the regioselective functionalization of the electron-rich C-3 position.[1]

1.1 Synthetic Pathway

The most robust route begins with commercially available 2-amino-4-methoxypyridine .[1] The imidazo[1,2-a]pyridine ring is constructed first, followed by electrophilic iodination.

Synthesis SM 2-Amino-4-methoxypyridine Cyclization Cyclization (Chloroacetaldehyde, NaHCO3) SM->Cyclization Core 7-Methoxyimidazo[1,2-a]pyridine Cyclization->Core Iodination Electrophilic Iodination (NIS, MeCN, 0°C) Core->Iodination Product This compound (Target Intermediate) Iodination->Product

Figure 1: Step-wise synthesis of the this compound core.[1]

1.2 Mechanism of Iodination

The C-3 position of the imidazo[1,2-a]pyridine is highly nucleophilic, analogous to the C-3 of indole. The 7-methoxy group reinforces this nucleophilicity through resonance, stabilizing the cationic intermediate (Wheland intermediate) formed during electrophilic aromatic substitution.[1] This ensures exclusive regioselectivity at C-3 over C-2 or the pyridine ring positions.[1]

Part 2: Medicinal Chemistry Applications

The iodine atom at C-3 is a "leaving group handle" that allows chemists to rapidly install complex functionality via palladium-catalyzed cross-coupling.[1]

2.1 Kinase Inhibitors (RIPK2 & p38 MAP)

The scaffold is a bioisostere for ATP, allowing it to bind into the hinge region of kinases.

  • Application: Synthesis of RIPK2 inhibitors for inflammatory diseases (e.g., Crohn's disease).

  • Role of 7-Methoxy: Solubilizing group that projects into the solvent-exposed region of the kinase pocket, improving oral bioavailability.

  • Reaction: Suzuki-Miyaura coupling of the 3-iodo intermediate with aryl boronic acids yields the bioactive 3-aryl derivatives.[1]

2.2 GABA-A Receptor Modulators

Imidazo[1,2-a]pyridines (e.g., Zolpidem) are well-known GABA-A agonists.[1]

  • Selectivity Tuning: Substituents at the 7-position are critical for distinguishing between

    
     (sedative) and 
    
    
    
    (anxiolytic) receptor subtypes.[1]
  • Strategy: The 3-iodo group is replaced with specific heteroaryl rings (e.g., pyrazole, oxadiazole) to fine-tune this selectivity profile.

2.3 Anti-Infective Agents (TB & Fungal)

Recent screens have identified 3-aryl-7-methoxyimidazo[1,2-a]pyridines as potent inhibitors of Mycobacterium tuberculosis (targeting the QcrB subunit of the cytochrome bc1 complex).[1]

  • Key Interaction: The imidazopyridine nitrogen acts as a hydrogen bond acceptor, while the 3-aryl group (installed via the iodine handle) engages in

    
    -
    
    
    
    stacking with tryptophan residues in the active site.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound

This protocol is adapted for gram-scale preparation.[1]

  • Cyclization:

    • Dissolve 2-amino-4-methoxypyridine (10.0 mmol) in ethanol (20 mL).

    • Add chloroacetaldehyde (40% aq.[1] solution, 15.0 mmol) and sodium bicarbonate (20.0 mmol).[1]

    • Reflux for 4–6 hours.[1] Monitor by TLC (EtOAc/Hexane).[1]

    • Cool, concentrate, and extract with dichloromethane (DCM). Wash with brine, dry over

      
      , and concentrate to yield 7-methoxyimidazo[1,2-a]pyridine.
      
  • Iodination:

    • Dissolve the crude intermediate (5.0 mmol) in acetonitrile (15 mL) at 0°C.

    • Add N-iodosuccinimide (NIS) (5.5 mmol) portion-wise over 10 minutes.

    • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

    • Quench: Pour into saturated

      
       (sodium thiosulfate) solution to remove excess iodine (yellow color fades).[1]
      
    • Isolation: Extract with EtOAc, dry, and recrystallize from ethanol/water.

    • Yield: Typically 85–92% as a pale solid.[1]

Protocol B: General Suzuki Coupling (Library Generation)

Use this protocol to convert the 3-iodo intermediate into bioactive candidates.[1]

  • Charge a microwave vial with This compound (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).[1]
    
  • Add solvent: Dioxane/Water (4:1 ratio).[1]

  • Degas with nitrogen for 5 minutes.

  • Add catalyst:

    
     (5 mol%).[1]
    
  • Heat at 90°C (or microwave at 110°C) for 2–4 hours.

  • Filter through Celite, concentrate, and purify via column chromatography.

Part 4: Visualization of SAR Logic

The following diagram illustrates how the core molecule serves as a hub for divergent synthesis.

SAR_Logic Core This compound (The Pivot) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Heck Heck Reaction (Alkenes) Core->Heck Kinase Kinase Inhibitors (RIPK2, p38) Target: Hinge Region GABA GABA-A Modulators (Anxiolytics) Target: Benzodiazepine Site TB Anti-TB Agents Target: QcrB Cytochrome Suzuki->Kinase Install Aryl/Heteroaryl Sonogashira->GABA Install Rigid Linkers Heck->TB Install Lipophilic Chains

Figure 2: Divergent synthesis pathways from the 3-iodo pivot point to major therapeutic classes.[1]

Part 5: Data Summary
PropertyThis compoundFunctional Role
Molecular Weight 274.06 g/mol Low MW allows for heavy substitution downstream.
C-3 Reactivity High (C-I bond weak)Facile oxidative addition in Pd-catalyzed cycles.[1]
7-Methoxy Effect Electron Donor (+M)Increases nucleophilicity of ring; improves solubility.[1]
Solubility Moderate (Organic solvents)Compatible with standard DCM/EtOAc extraction.[1]
Stability Light SensitiveStore in amber vials; C-I bond can photolyze.[1]
References
  • Synthesis & Iodination Methodology

    • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization. PMC (NIH), 2024. Link

  • Kinase Inhibitor Application (RIPK2)

    • Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors.[1][2] Patent WO2023239941A1.[1] Link

  • Anti-Tuberculosis Activity

    • 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents.[1][3] Archiv der Pharmazie, 2021. Link

  • General Scaffold Review

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega, 2026. Link[1]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Halo-7-methoxyimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways to 3-halo-7-methoxyimidazo[1,2-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous biologically active molecules. The introduction of a halogen atom at the 3-position and a methoxy group at the 7-position offers valuable handles for further functionalization and modulation of physicochemical properties.

This document will detail the synthesis of the 7-methoxyimidazo[1,2-a]pyridine core, followed by a thorough review of modern and efficient halogenation methods at the C-3 position. The discussion will be grounded in mechanistic principles, providing a rationale for the selection of reagents and reaction conditions.

Part 1: Synthesis of the 7-Methoxyimidazo[1,2-a]pyridine Core

The most common and direct route to the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the synthesis of the 7-methoxy substituted core, the key starting material is 2-amino-4-methoxypyridine.

Synthesis of 2-Amino-4-methoxypyridine

A practical and widely used method for the synthesis of 2-amino-4-methoxypyridine involves the nucleophilic aromatic substitution of a halogen atom on the pyridine ring with a methoxide source. A common precursor is 2-amino-4-chloropyridine, which is commercially available.

The reaction proceeds by heating 2-amino-4-chloropyridine with sodium methoxide in a sealed reaction vessel. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by the methoxide ion.[1]

Experimental Protocol: Synthesis of 2-Amino-4-methoxypyridine [1]

  • In a sealed reaction tube, dissolve 2-amino-4-chloropyridine (10 g, 78.1 mmol) in a 1 M solution of sodium methoxide in methanol (50 mL).

  • Heat the reaction mixture to 145 °C for 6 hours.

  • After cooling to room temperature, remove the solvent by distillation under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a 10% solution of dichloromethane in methanol.

  • The product, 2-amino-4-methoxypyridine, is obtained as an off-white solid (typical yield: ~79%).

Formation of the Imidazo[1,2-a]pyridine Ring

With 2-amino-4-methoxypyridine in hand, the subsequent step is the cyclization to form the 7-methoxyimidazo[1,2-a]pyridine core. This is typically achieved by reaction with an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde, or their synthetic equivalents.

The reaction mechanism involves the initial N-alkylation of the more nucleophilic pyridine ring nitrogen of 2-amino-4-methoxypyridine, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine

  • To a solution of 2-amino-4-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a mild base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-methoxyimidazo[1,2-a]pyridine.

Part 2: Regioselective Halogenation of 7-Methoxyimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is electron-rich, and the C-3 position is particularly susceptible to electrophilic substitution. This inherent reactivity allows for highly regioselective halogenation. Several methods have been developed for this transformation, with N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) and sodium halites being among the most effective and commonly used reagents.

The electron-donating methoxy group at the 7-position further activates the ring system towards electrophilic attack, generally leading to high yields and clean reactions at the C-3 position.

Halogenation using N-Halosuccinimides (NCS, NBS, NIS)

N-halosuccinimides are convenient, crystalline, and easy-to-handle sources of electrophilic halogens. The reactions are typically carried out in a variety of organic solvents at or below room temperature.

The proposed mechanism involves the electrophilic attack of the halogen atom from the N-halosuccinimide at the C-3 position of the imidazo[1,2-a]pyridine ring, followed by deprotonation to restore aromaticity.

Transition-Metal-Free Halogenation using Sodium Halites

An efficient and environmentally friendly method for the C-H halogenation of imidazo[1,2-a]pyridines utilizes sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source in the presence of an acid, such as acetic acid. This transition-metal-free approach provides good to excellent yields of the 3-halo-substituted products.

The reaction mechanism is believed to proceed through the in-situ generation of the halogenating species from the sodium halite and acid.

Experimental Protocol: 3-Bromination of 7-Methoxyimidazo[1,2-a]pyridine

  • Dissolve 7-methoxyimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-7-methoxyimidazo[1,2-a]pyridine.

Data Presentation

EntryHalogenating ReagentProductTypical Yield (%)
1N-Chlorosuccinimide (NCS)3-Chloro-7-methoxyimidazo[1,2-a]pyridine>90
2N-Bromosuccinimide (NBS)3-Bromo-7-methoxyimidazo[1,2-a]pyridine>95
3N-Iodosuccinimide (NIS)3-Iodo-7-methoxyimidazo[1,2-a]pyridine>90
4NaClO₂ / AcOH3-Chloro-7-methoxyimidazo[1,2-a]pyridine80-90
5NaBrO₂ / AcOH3-Bromo-7-methoxyimidazo[1,2-a]pyridine85-95

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Halogenation 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine 2-Amino-4-methoxypyridine 2-Amino-4-methoxypyridine 2-Amino-4-chloropyridine->2-Amino-4-methoxypyridine Nucleophilic Substitution Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->2-Amino-4-methoxypyridine 7-Methoxyimidazo[1,2-a]pyridine 7-Methoxyimidazo[1,2-a]pyridine 2-Amino-4-methoxypyridine->7-Methoxyimidazo[1,2-a]pyridine Condensation/ Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->7-Methoxyimidazo[1,2-a]pyridine 3-Halo-7-methoxyimidazo[1,2-a]pyridine 3-Halo-7-methoxyimidazo[1,2-a]pyridine 7-Methoxyimidazo[1,2-a]pyridine->3-Halo-7-methoxyimidazo[1,2-a]pyridine Electrophilic Halogenation Halogenating_Reagent NCS, NBS, NIS or NaXO₂/AcOH Halogenating_Reagent->3-Halo-7-methoxyimidazo[1,2-a]pyridine

Caption: Synthetic workflow for 3-halo-7-methoxyimidazo[1,2-a]pyridines.

Mechanistic Insight: Electrophilic Halogenation

Sources

Solvation Dynamics and Thermodynamic Solubility Profiling of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I approach solvation not merely as a physical property, but as a tunable thermodynamic parameter that dictates synthetic yield, reaction kinetics, and final API purity. 3-Iodo-7-methoxyimidazo[1,2-a]pyridine (CAS: 1036990-97-2)[1] is a critical halogenated N-heterocyclic scaffold. It is extensively utilized as an advanced intermediate in the synthesis of potent[2], and [3].

This technical guide deconstructs the solubility profile of this compound across organic solvents, explaining the structural causality behind its solvation behavior, and provides a self-validating experimental protocol for determining its thermodynamic solubility.

Structural Causality & Solvation Thermodynamics

The solubility of this compound is governed by the competing electronic and steric effects of its functional groups:

  • The Imidazo[1,2-a]pyridine Core: Inherently planar and aromatic, this core drives strong intermolecular

    
     stacking in the solid state. Overcoming this high crystal lattice energy requires solvents capable of strong dipole-dipole interactions[4].
    
  • The 7-Methoxy Group: Introduces a localized dipole and acts as a hydrogen-bond acceptor. While it slightly increases polarity compared to the unsubstituted core, it is insufficient to grant aqueous solubility.

  • The 3-Iodo Substituent: The bulky, highly polarizable iodine atom significantly increases the molecule's lipophilicity (LogP) and molecular weight. This halogen drastically reduces solubility in highly structured, hydrogen-bonded networks (like water) while enhancing dispersion interactions with halogenated solvents[5].

Solvent Compatibility Profiling

Based on empirical data from synthetic workflows, the compound exhibits distinct behaviors across different solvent classes:

  • Halogenated Solvents (e.g., Dichloromethane - DCM): The heavy iodine atom undergoes highly favorable London dispersion interactions with DCM. Patent literature confirms that the due to the high solubility of both the precursor and the iodinated product[5].

  • Polar Aprotic Solvents (e.g., DMF, DMSO): The strong dipole moments of DMF and DMSO effectively disrupt the crystal lattice without requiring hydrogen bond donation. DMF is the solvent of choice for involving the 3-iodo position[3].

  • Polar Protic Solvents (e.g., Methanol, Water): The hydrophobic nature of the iodine atom repels protic media. While "on-water" green chemistry approaches exist for some imidazopyridines,[6].

G Start 3-Iodo-7-methoxyimidazo [1,2-a]pyridine PolarAprotic Polar Aprotic (DMF, DMSO) Start->PolarAprotic High Solubility (Cross-Coupling) Halogenated Halogenated (DCM, CHCl3) Start->Halogenated High Solubility (Electrophilic Sub.) Protic Polar Protic (MeOH, EtOH) Start->Protic Low Solubility (Crystallization) NonPolar Non-Polar (Hexane, Heptane) Start->NonPolar Insoluble (Anti-Solvent)

Fig 1: Solvent classification and primary synthetic applications for this compound.

Quantitative Data Summary

The following table synthesizes the expected solubility ranges based on structural analogs and documented synthetic methodologies[3][4][5].

Solvent ClassRepresentative SolventEmpirical Solubility RangePrimary Synthetic Application
Halogenated Dichloromethane (DCM)> 50 mg/mLElectrophilic substitution / Extraction
Polar Aprotic Dimethylformamide (DMF)> 100 mg/mLTransition-metal catalyzed cross-coupling
Polar Protic Methanol (MeOH)< 10 mg/mLTemperature-gradient crystallization
Non-Polar Hexanes< 0.1 mg/mLAnti-solvent precipitation / Trituration
Aqueous WaterInsolubleAqueous workup / Phase separation

Experimental Methodology: Self-Validating Solubility Protocol

Relying solely on visual dissolution (kinetic solubility) is a critical error in process chemistry. Thermodynamic solubility must be established to prevent unexpected precipitation during scale-up. The following protocol utilizes a self-validating Shake-Flask method coupled with HPLC-UV.

Step-by-Step Workflow
  • Preparation of Saturated Solutions: Add an excess of this compound (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass vial.

  • Thermal Equilibration: Seal the vial and agitate using a thermoshaker at 400 RPM and 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window ensures the transition from a metastable kinetic dissolution state to a true thermodynamic equilibrium, preventing the overestimation of solubility.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is universally solvent-resistant, ensuring no extractables interfere with the analyte. The 0.22 µm pore size removes micro-crystals that could cause false-positive concentration spikes during injection.

  • Dilution and Quantification: Dilute the filtrate serially with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear dynamic range of the UV detector (monitored at 254 nm).

  • Self-Validation (Matrix Spike): To ensure the solvent matrix did not cause compound degradation or UV signal suppression, spike a known concentration of the analytical standard into the final diluted sample.

    • Causality: A calculated recovery of 98-102% validates the integrity of the entire protocol. If recovery fails, the solvent is actively degrading the core or interfering with the detector, and the data point is automatically invalidated.

Workflow Step1 1. Excess Solid Addition Step2 2. Equilibration (48h, 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Step5 5. Matrix Spike Validation Step4->Step5

Fig 2: Self-validating thermodynamic solubility determination workflow via HPLC-UV analysis.

Conclusion

The solubility of this compound is highly dependent on the polarizability of its iodine atom and the


-stacking of its heterocyclic core. By leveraging polar aprotic solvents (DMF) for coupling reactions and halogenated solvents (DCM) for core modifications, process chemists can maintain homogenous reaction conditions. Furthermore, employing strict, self-validating thermodynamic protocols ensures that solvent selection is driven by empirical, reproducible data rather than kinetic assumptions.

References

  • Source: Google Patents (WO2023009833A9)
  • Source: Google Patents (US20180072717A1)
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives "On-Water" Source: ResearchGate / ACS Omega URL:[Link]

  • This compound (CAS: 1036990-97-2) Specifications Source: The Lab Chemical URL:[Link]

Sources

Methodological & Application

one-pot synthesis of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine from 2-amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scope: A highly efficient, scalable, and atom-economical protocol for the synthesis of 3-iodo-7-methoxyimidazo[1,2-a]pyridine directly from 2-amino-4-methoxypyridine.

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including sedative-hypnotics (zolpidem), RIPK2 inhibitors [2], and emerging molecular glue degraders targeting CK1α[4]. Functionalizing this core at the C3 position with an iodine atom provides a highly versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) [3].

Traditionally, the synthesis of 3-iodoimidazo[1,2-a]pyridines requires a two-step process: isolation of the highly polar, water-soluble imidazo[1,2-a]pyridine intermediate, followed by a separate halogenation step. This application note details a one-pot sequential protocol that eliminates the need to isolate the intermediate. By carefully controlling the pH and solvent environment, the Tschitschibabin cyclization and subsequent electrophilic aromatic substitution (SEAr) are telescoped into a single, self-validating workflow.

Mechanistic Insights & Causality

To successfully execute a one-pot synthesis, it is critical to understand the causality of the reaction sequence:

  • Tschitschibabin Cyclization: The reaction begins with the condensation of 2-amino-4-methoxypyridine and chloroacetaldehyde [1]. The endocyclic pyridine nitrogen (N1) is significantly more nucleophilic than the exocyclic amine due to the electron-donating resonance of the 4-methoxy group. N1 executes an SN2 attack on the α-carbon of chloroacetaldehyde. Subsequent intramolecular condensation of the exocyclic amine with the aldehyde carbonyl, followed by dehydration, constructs the fused bicyclic system.

  • Electrophilic Iodination (SEAr): The bridgehead nitrogen of the newly formed imidazo[1,2-a]pyridine donates electron density into the imidazole ring, making the C3 position highly nucleophilic. However, the cyclization step generates hydrochloric acid (HCl), which protonates the core and deactivates it. Therefore, the addition of a mild base (NaHCO₃) is a strict prerequisite before introducing N-Iodosuccinimide (NIS) to restore the nucleophilicity of the C3 carbon [2].

Mechanism A 2-Amino-4-methoxypyridine + Chloroacetaldehyde B N-Alkylation Intermediate A->B SN2 Attack C 7-Methoxyimidazo[1,2-a]pyridine (Protonated) B->C Cyclization & Dehydration D This compound C->D 1. NaHCO3 Neutralization 2. NIS, SEAr at C3

Reaction mechanism for the one-pot synthesis of this compound.

Reaction Optimization & Data Presentation

The choice of solvent and iodinating agent is critical for telescoping the reaction. The table below summarizes the optimization data, demonstrating why the selected parameters are optimal.

EntrySolvent SystemIodinating AgentBase / AdditiveTemp (Step 1 / 2)Yield (%)Mechanistic Observation
1H₂OI₂NaHCO₃80 °C / RT45Poor solubility of the intermediate limits the SEAr iodination rate.
2EtOH / H₂O (1:1)I₂ / TBHPNone80 °C / 60 °C62Oxidative conditions lead to minor degradation and N-oxide byproducts.
3EtOHNISNone80 °C / RT74Acidic environment from Step 1 partially protonates the core, slowing Step 2.
4 EtOH NIS NaHCO₃ (Step 2) 80 °C / 0 °C to RT 88 Optimal. Base neutralizes HCl, restoring nucleophilicity at C3. Clean conversion.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process analytical checks are embedded to ensure each mechanistic milestone is achieved before proceeding.

Materials Required
  • 2-Amino-4-methoxypyridine (1.0 equiv, 10.0 mmol, 1.24 g)

  • Chloroacetaldehyde (40% wt. in H₂O) (1.2 equiv, 12.0 mmol, ~2.35 g)

  • N-Iodosuccinimide (NIS) (1.1 equiv, 11.0 mmol, 2.47 g)

  • Sodium Bicarbonate (NaHCO₃) (Solid, 3.0 equiv, 30.0 mmol, 2.52 g)

  • Absolute Ethanol (EtOH) (25 mL)

Step-by-Step Methodology

Step 1: Tschitschibabin Cyclization

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-methoxypyridine (1.24 g) in absolute EtOH (25 mL).

  • Add the 40% aqueous chloroacetaldehyde solution dropwise at room temperature.

  • Heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours.

  • Self-Validation Check: Perform TLC (Eluent: 10% MeOH in DCM). The starting material (Rf ~0.4) should be completely consumed, replaced by a highly polar, UV-active spot at the baseline (the hydrochloride salt of 7-methoxyimidazo[1,2-a]pyridine).

Step 2: In Situ Neutralization and Iodination 5. Cool the reaction mixture to 0 °C using an ice-water bath. 6. Slowly add solid NaHCO₃ (2.52 g) in small portions. 7. Self-Validation Check: Vigorous CO₂ gas evolution will occur. Wait until the effervescence completely ceases. This confirms the neutralization of the HCl byproduct, ensuring the imidazole core is deprotonated and nucleophilic. 8. Add NIS (2.47 g) portion-wise over 10 minutes while maintaining the temperature at 0 °C. The solution will turn dark brown. 9. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours. 10. Self-Validation Check: The dark brown color will gradually shift to a lighter orange/yellow suspension as the electrophilic iodine is consumed and the product precipitates.

Step 3: Workup and Isolation 11. Quench the reaction by adding 20 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any unreacted iodine species. Stir for 15 minutes. 12. Concentrate the mixture under reduced pressure to remove the majority of the ethanol. 13. Extract the aqueous residue with Ethyl Acetate (3 × 30 mL). 14. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 15. Purify the crude residue via silica gel flash chromatography (Eluent: 30% to 50% EtOAc in Hexanes) to afford this compound as an off-white to pale yellow solid.

Workflow Step1 Step 1: Cyclization Mix 2-amino-4-methoxypyridine & aq. chloroacetaldehyde in EtOH Heat at 80°C for 4-6 h Step2 Step 2: Cooling & pH Adjustment Cool to 0°C Neutralize with NaHCO3 until CO2 ceases Step1->Step2 Step3 Step 3: Iodination Add NIS (1.1 eq) in portions Stir at RT for 2 h Step2->Step3 Step4 Step 4: Quenching & Workup Quench with aq. Na2S2O3 Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for the sequential one-pot synthesis.

Analytical Characterization

To verify the structural integrity of the synthesized this compound, compare the isolated product against the following expected analytical parameters:

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 274.96. The presence of a single major peak with this mass confirms the mono-iodination of the core.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.95 (d, J = 7.5 Hz, 1H) - C5 proton, shifted downfield due to proximity to the iodine atom.

    • δ 7.58 (s, 1H) - C2 proton of the imidazole ring.

    • δ 6.85 (d, J = 2.4 Hz, 1H) - C8 proton.

    • δ 6.55 (dd, J = 7.5, 2.4 Hz, 1H) - C6 proton.

    • δ 3.88 (s, 3H) - Methoxy protons.

References

  • EP2190844B1 - Imidazo[1,2-a]pyridine derivatives as modulators of the 5-ht2a serotonin receptor useful for the treatment of disorders related thereto Source: Google Patents URL
  • WO2023239941A1 - Imidazo(1,2-a)
  • Source: Synthetic Communications (via Scribd)
  • Source: PMC (National Institutes of Health)

Application Notes and Protocols for Optimized Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-3 Arylated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of a wide array of therapeutic agents, including antiviral, antiulcer, and anticancer drugs, as well as novel functional materials. The C-3 position of this bicyclic system is a key vector for structural diversification, and the introduction of aryl or heteroaryl substituents at this site through carbon-carbon bond formation is a critical step in the synthesis of many biologically active molecules.

Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents. This application note provides a comprehensive guide to the optimized conditions for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridines, offering field-proven insights and detailed protocols to enable researchers to achieve high yields and reaction efficiency.

Mechanistic Considerations: The "Why" Behind the Reagent Choices

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization. The reaction proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. Each component of the reaction mixture plays a crucial role in ensuring the smooth progression of this cycle.

The catalytic cycle begins with the oxidative addition of the 3-iodoimidazo[1,2-a]pyridine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Complex ImPy-Pd(II)-I(L2) Pd(0)L2->Pd(II)_Complex ImPy-I Reductive_Elimination Reductive Elimination Oxidative_Addition Oxidative Addition Diaryl_Pd(II)_Complex ImPy-Pd(II)-Ar(L2) Pd(II)_Complex->Diaryl_Pd(II)_Complex Ar-B(OH)2 Base Transmetalation Transmetalation Diaryl_Pd(II)_Complex->Pd(0)L2 Forms C-C bond Product 3-Arylimidazo[1,2-a]pyridine ImPy_I 3-Iodoimidazo[1,2-a]pyridine ArBOH2 Arylboronic Acid

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
The Pivotal Role of the Base

The base is a critical component in the Suzuki-Miyaura reaction, with its primary role being the activation of the boronic acid.[1][2] It is generally accepted that the base facilitates the formation of a more nucleophilic boronate species (Ar-B(OH)3⁻), which then readily undergoes transmetalation with the Pd(II) complex.[3][4] The choice of base can significantly influence the reaction rate and yield. For the coupling of 3-iodoimidazo[1,2-a]pyridines, strong inorganic bases have been shown to be particularly effective.[5][6]

Catalyst and Ligand Selection: The Heart of the Reaction

The palladium source and its associated ligands dictate the efficiency and scope of the cross-coupling reaction. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, the use of pre-formed catalysts or the addition of specific ligands is often necessary for challenging substrates.

For electron-rich heteroaromatics like imidazo[1,2-a]pyridines, ligands play a crucial role in promoting the key steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are known to enhance the rates of both oxidative addition and reductive elimination.[6] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and catalytic activity.[7]

Optimized Reaction Parameters for 3-Iodoimidazo[1,2-a]pyridines

Based on literature precedent and empirical data, the following parameters are recommended for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridines.

ParameterRecommended ConditionsRationale & Key Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/Ligand, or Pre-catalysts (e.g., XPhos-Pd-G2)Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings, a combination of a Pd(II) source like Pd(OAc)₂ with a specialized ligand, or the use of a pre-catalyst, can improve yields and reaction times.
Ligand PPh₃, Buchwald-type ligands (e.g., XPhos), or NHC ligandsThe choice of ligand is substrate-dependent. For simple couplings, PPh₃ is often sufficient. For sterically hindered or electronically challenging substrates, more sophisticated ligands may be required to facilitate the catalytic cycle.
Base Strong inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄Strong bases have been shown to be highly effective for this substrate class, leading to higher yields and shorter reaction times.[5][6] The choice between these bases may require empirical optimization for a specific substrate pair.
Solvent Aprotic polar solvents like DME, Dioxane, or DMF, often with water as a co-solvent1,2-Dimethoxyethane (DME) has been reported as an optimal solvent for this reaction.[5][6] The addition of a small amount of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.
Temperature 80-120 °C (Conventional Heating) or 130-150 °C (Microwave)Higher temperatures are generally required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times from hours to minutes.[8]

Detailed Experimental Protocols

The following protocols provide a starting point for the optimization of the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridines.

Protocol 1: Conventional Heating

G start Start reagents Combine 3-iodoimidazo[1,2-a]pyridine, boronic acid, base, and solvent in a flask. start->reagents degas Degas the mixture (e.g., with Argon). reagents->degas catalyst Add Palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture (80-120 °C) with stirring for 2-24 h. catalyst->heat workup Cool, dilute with water, and extract with an organic solvent. heat->workup purify Purify by column chromatography. workup->purify end End purify->end

Figure 2: Experimental Workflow for Conventional Heating.

Materials:

  • 3-Iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • DME/H₂O (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-iodoimidazo[1,2-a]pyridine, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the DME/H₂O solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylimidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • 3-Iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.1 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Dioxane/H₂O (10:1 v/v)

  • Microwave vial

Procedure:

  • To a microwave vial, add the 3-iodoimidazo[1,2-a]pyridine, arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.

  • Add the Dioxane/H₂O solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130-150 °C for 10-30 minutes.[8]

  • After cooling, work up the reaction as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, temperature, or catalyst loading. Consider a more active ligand or a different base.
Decomposition of starting material or productUse milder reaction conditions (lower temperature, different base). Ensure the reaction is performed under an inert atmosphere.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.
Inefficient transmetalationChange the base or solvent system.
Deborylation of Boronic Acid Aqueous conditions, prolonged reaction timesUse anhydrous conditions with a base like K₃PO₄. Minimize reaction time.
Dehalogenation of Starting Material Reductive dehalogenation side reactionUse a different palladium catalyst or ligand system.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-iodoimidazo[1,2-a]pyridines is a robust and versatile method for the synthesis of C-3 arylated derivatives. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving optimal results. The protocols and insights provided in this application note serve as a valuable resource for researchers in the field, enabling the efficient synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.

References

  • Amatore, C., & Jutand, A. (2000). Role of the base in the Suzuki-Miyaura cross-coupling reaction. Accounts of Chemical Research, 33(5), 314-321.
  • Guillaumet, G., et al. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. The Journal of Organic Chemistry, 65(20), 6572-6575.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Berteina-Raboin, S., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc, 2008(16), 253-267.
  • Fort, Y., et al. (2006). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 25(19), 4564-4571.
  • Curran, D. P., et al. (2006). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
  • Patil, S. A., & Patil, R. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Nolan, S. P., et al. (2009). Robust and electron-rich cis-palladium(II) complexes with phosphine and carbene ligands as catalytic precursors in Suzuki coupling reactions. Chemistry – A European Journal, 15(36), 9180-9191.
  • Pawar, R., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2572.
  • Al-dujaili, A. H. (2019).
  • Szostak, M., et al. (2018). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 23(11), 2999.
  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

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palladium-catalyzed cross-coupling of 3-iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. This versatile building block is a cornerstone for the synthesis of novel compounds targeting a range of therapeutic areas, owing to the prevalence of the imidazo[1,2-a]pyridine scaffold in medicinally active molecules.

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif in medicinal chemistry. Its rigid, planar structure and unique electronic properties have led to its incorporation into numerous clinically significant drugs, including the hypnotic agent Zolpidem and the cardiotonic Olprinone. The functionalization of this core, particularly at the C-3 position, is a key strategy for modulating biological activity and exploring new chemical space.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile set of tools for achieving this functionalization. By starting with a halogenated precursor like this compound, chemists can forge a wide array of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and predictability. The iodine substituent at the C-3 position is particularly advantageous due to its high reactivity in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to its bromo or chloro counterparts.

This document will detail the foundational principles and provide actionable, field-tested protocols for four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

Synthesis of Starting Material: this compound

A reliable supply of the starting material is paramount. The synthesis is typically achieved in a two-step sequence starting from 2-amino-4-methoxypyridine.

Step 1: Cyclization to form 7-methoxyimidazo[1,2-a]pyridine. This involves the condensation of 2-amino-4-methoxypyridine with a C2-electrophile, commonly chloroacetaldehyde.

Step 2: Regioselective Iodination at the C-3 Position. The electron-rich nature of the imidazole ring directs electrophilic substitution to the C-3 position. N-Iodosuccinimide (NIS) is a preferred reagent for this transformation due to its mild nature and high regioselectivity.[1]

G cluster_0 Synthesis Workflow Start 2-Amino-4- methoxypyridine Step1 Condensation with Chloroacetaldehyde Start->Step1 EtOH, Reflux Intermediate 7-methoxyimidazo[1,2-a]pyridine Step1->Intermediate Step2 Electrophilic Iodination (NIS, Acetonitrile) Intermediate->Step2 Product 3-Iodo-7-methoxy- imidazo[1,2-a]pyridine Step2->Product

Caption: Workflow for the synthesis of the key starting material.

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. While specific details can vary, most reactions proceed through a common Pd(0)/Pd(II) cycle.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Transmetal Transmetalation (Suzuki) or Migratory Insertion (Heck) PdII_Aryl->Transmetal R-M (e.g., R-B(OH)₂) or Alkene PdII_Coupling L₂Pd(II)(Aryl)(R) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R (Product)

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the imidazopyridine, forming a Pd(II) intermediate. This is typically the rate-limiting step.

  • Transmetalation / Insertion: For reactions like Suzuki, a second organic group is transferred to the palladium center from an organometallic reagent (e.g., a boronic acid).[2] For Heck reactions, an alkene inserts into the Pd-Aryl bond.[3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.

Application Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific coupling partners.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki reaction is a highly reliable method for creating biaryl or vinyl-substituted imidazopyridines. Its advantages include the commercial availability of a vast array of boronic acids and their general stability to air and moisture.[2]

Causality Behind Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a workhorse catalyst that is effective for many systems. The four phosphine ligands provide a stable complex from which the active L₂Pd(0) species is readily generated.

  • Base: A base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[2] K₂CO₃ is a moderately strong base suitable for many applications, while stronger bases like Cs₂CO₃ can be used for more challenging couplings.[4]

  • Solvent: A mixture like Dioxane/Water or DME provides the necessary polarity to dissolve both the organic and inorganic reagents, promoting efficient reaction kinetics.[4]

G cluster_0 Suzuki Coupling Workflow Setup Combine Reagents: - 3-Iodo-Imidazopyridine - Boronic Acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - K₂CO₃ (2.5 eq) Solvent Add Dioxane/H₂O Solvent System Setup->Solvent Degas Degas with N₂ or Ar (Purge for 15 min) Solvent->Degas React Heat to 90-100 °C (Monitor by TLC/LC-MS) Degas->React Workup Aqueous Workup (Quench, Extract with EtOAc) React->Workup Purify Purify by Column Chromatography Workup->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add this compound (1.0 eq, e.g., 274 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and potassium carbonate (2.5 eq, 345 mg, 2.5 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed solvents, 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 95 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 3-phenyl-7-methoxyimidazo[1,2-a]pyridine.

Sonogashira Coupling: Introducing Alkyne Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing access to a rich variety of alkynylated heterocycles.[5][6]

Causality Behind Component Selection:

  • Dual Catalysis: This reaction uniquely employs a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[6] The copper reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium(II) complex.[7]

  • Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand that stabilizes the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.[5]

G cluster_0 Sonogashira Coupling Workflow Setup Combine Reagents: - 3-Iodo-Imidazopyridine - PdCl₂(PPh₃)₂ (3 mol%) - CuI (5 mol%) - PPh₃ (6 mol%) Solvent Add THF and Et₃N (Anhydrous) Setup->Solvent Alkyne Add Terminal Alkyne (1.5 eq) via Syringe Solvent->Alkyne React Stir at RT to 50 °C (Under Inert Atmosphere) Alkyne->React Workup Filter through Celite, Concentrate React->Workup Purify Purify by Column Chromatography Workup->Purify

Caption: Experimental workflow for the Sonogashira coupling.

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • To a flame-dried Schlenk flask, add this compound (1.0 eq, 274 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq, 21 mg, 0.03 mmol), copper(I) iodide (0.05 eq, 10 mg, 0.05 mmol), and triphenylphosphine (0.06 eq, 16 mg, 0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF (8 mL) and triethylamine (4 mL).

  • Add phenylacetylene (1.5 eq, 165 µL, 1.5 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired 7-methoxy-3-(phenylethynyl)imidazo[1,2-a]pyridine.

Heck Reaction: C-C Bonds via Alkene Coupling

The Heck reaction facilitates the arylation of alkenes, providing access to substituted styrenes and acrylates.[8] It is a powerful method for extending carbon chains and building complex molecular architectures.[9]

Causality Behind Component Selection:

  • Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[3]

  • Ligand: For aryl iodides, the reaction can sometimes proceed without an additional phosphine ligand ("ligand-free"), though adding a ligand like P(o-tolyl)₃ can improve stability and turnover.

  • Base: An inorganic or organic base is required to neutralize the HI formed in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[3] NaOAc is a mild and effective choice.

  • Solvent: A polar aprotic solvent like DMF or DMAc is typically used to ensure solubility of the reagents and facilitate the reaction at elevated temperatures.

Protocol 3: Heck Coupling with n-Butyl Acrylate

  • In a sealable reaction tube, combine this compound (1.0 eq, 274 mg, 1.0 mmol), palladium(II) acetate (0.02 eq, 4.5 mg, 0.02 mmol), and sodium acetate (2.0 eq, 164 mg, 2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Add n-butyl acrylate (1.5 eq, 215 µL, 1.5 mmol).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via silica gel chromatography to yield butyl (E)-3-(7-methoxyimidazo[1,2-a]pyridin-3-yl)acrylate, noting the reaction's high trans selectivity.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast range of primary and secondary amines.[10]

Causality Behind Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11] Ligands like Xantphos or BINAP create a sterically hindered and electronically rich palladium center that promotes the challenging reductive elimination step to form the C-N bond. Pd₂(dba)₃ is a common Pd(0) source.

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used to deprotonate the amine, making it a more effective nucleophile without competing in the reaction.[12]

  • Solvent: Anhydrous, non-polar aromatic solvents like toluene or dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol) and Xantphos (0.05 eq, 29 mg, 0.05 mmol).

  • Add this compound (1.0 eq, 274 mg, 1.0 mmol) and sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene (5 mL).

  • Add morpholine (1.2 eq, 105 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to yield 4-(7-methoxyimidazo[1,2-a]pyridin-3-yl)morpholine.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the cross-coupling of this compound.

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventTemp. (°C)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, DME80-110
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMF25-60
Heck Alkene (e.g., Acrylate)Pd(OAc)₂NaOAc, Et₃NDMF, DMAc100-120
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane90-110

References

  • Various Authors. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Google Scholar.
  • MySkinRecipes. (n.d.). 3-Iodo-7-methylimidazo[1,2-a]pyridine.
  • Queiroz, M. J. R. P., et al. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. PubMed.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Sigma-Aldrich. (n.d.). 3-Iodo-7-methylimidazo[1,2-a]pyridine 97%.
  • Gomha, S. M., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ARKIVOC.
  • ChemicalBook. (n.d.). 3-IODO-6-METHYL-IMIDAZO[1,2-A]PYRIDINE synthesis.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Majumdar, K. C., et al. (2017). Heck Reaction—State of the Art. MDPI.
  • Viciosa, M., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
  • Chemistry LibreTexts. (2023). Heck reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

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Application Notes and Protocols for the Synthesis of Novel GABA Receptor Ligands via Functionalization of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of potential γ-aminobutyric acid (GABA) receptor ligands based on the privileged imidazo[1,2-a]pyridine scaffold. We detail the synthesis of the key building block, 3-iodo-7-methoxyimidazo[1,2-a]pyridine, and present robust, step-by-step protocols for its subsequent diversification using palladium-catalyzed cross-coupling reactions. Specifically, we focus on the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methodologies enable the rapid generation of diverse chemical libraries essential for modern drug discovery campaigns targeting the GABAergic system. The rationale behind reagent selection, mechanistic insights, and expected outcomes are discussed to empower researchers in the development of novel central nervous system (CNS) therapeutics.

Introduction: Targeting the GABAergic System with Imidazo[1,2-a]pyridines

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The GABAA receptor, a ligand-gated ion channel, is a major therapeutic target for a wide range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.[2][3][4]

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and tunable electronic properties have made it a cornerstone for the development of CNS-active agents.[5][6] Marketed drugs such as zolpidem (Ambien) and alpidem exemplify the success of this scaffold in modulating GABAA receptor function.[5][7][8]

The strategic functionalization of the imidazo[1,2-a]pyridine ring system is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. The C3-position, in particular, offers a prime vector for chemical modification. This guide focuses on the use of This compound as a versatile intermediate. The iodo group at the C3-position serves as an excellent handle for modern cross-coupling reactions, while the 7-methoxy substituent can influence binding affinity and metabolic stability.[9][10]

Synthesis of Key Intermediate: this compound

The preparation of the central building block is achieved through a reliable two-step sequence starting from commercially available 2-amino-4-methoxypyridine.

Rationale

The synthesis begins with a condensation reaction to form the imidazo[1,2-a]pyridine core, a classic and efficient method for constructing this heterocycle.[9] The subsequent step involves an electrophilic aromatic substitution to install the iodine at the C3 position. This position is the most electronically rich and sterically accessible site on the imidazole ring, making iodination highly regioselective. N-Iodosuccinimide (NIS) is chosen as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine.

cluster_0 Synthesis of Key Intermediate Start 2-Amino-4- methoxypyridine Step1 Step 1: Cyclization (Chloroacetaldehyde) Start->Step1 Intermediate 7-Methoxyimidazo [1,2-a]pyridine Step1->Intermediate Step2 Step 2: Iodination (N-Iodosuccinimide) Intermediate->Step2 Product 3-Iodo-7-methoxyimidazo [1,2-a]pyridine Step2->Product

Caption: Workflow for the synthesis of the key iodinated intermediate.

Experimental Protocol

Step 1: Synthesis of 7-methoxyimidazo[1,2-a]pyridine

  • To a round-bottom flask, add 2-amino-4-methoxypyridine (1.0 eq) and ethanol.

  • Add aqueous chloroacetaldehyde (1.2 eq, ~40% w/w) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a flask protected from light, dissolve 7-methoxyimidazo[1,2-a]pyridine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to quench excess iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford This compound as a solid.

Protocol I: Suzuki-Miyaura Cross-Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful tool for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages that are prevalent in CNS drug candidates.[11][12]

Mechanistic Principle & Rationale

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with an activated boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12] The choice of a palladium source like Pd(PPh₃)₄ is often sufficient for reactive aryl iodides. A base (e.g., Na₂CO₃, K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[10][11] A mixed solvent system, such as 1,4-dioxane and water, ensures the solubility of both organic and inorganic reagents.

cluster_1 Suzuki-Miyaura Coupling Workflow Setup 1. Assemble Reaction (Flask, Stir Bar) Reagents 2. Add Reagents - Iodo-intermediate - Boronic Acid - Base (Na₂CO₃) - Solvent (Dioxane/H₂O) Setup->Reagents Degas 3. Degas Mixture (N₂ or Ar Purge) Reagents->Degas Catalyst 4. Add Catalyst (e.g., Pd(PPh₃)₄) Degas->Catalyst Heat 5. Heat & Stir (80-100 °C) Catalyst->Heat Workup 6. Aqueous Workup & Extraction Heat->Workup Purify 7. Purification (Column Chromatography) Workup->Purify

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Experimental Protocol
  • To a reaction vessel, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and sodium carbonate (2.0-3.0 eq).

  • Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 eq).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by LC-MS or TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired 3-aryl-7-methoxyimidazo[1,2-a]pyridine derivative.

Representative Data

The following table provides examples of substrates and typical yields for the Suzuki-Miyaura coupling reaction.

EntryBoronic Acid PartnerCatalyst (mol%)BaseTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃9085-95
24-Fluorophenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃9080-90
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5%)K₂CO₃9570-85
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃9075-88

Protocol II: Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, enabling the synthesis of diverse arylamines from aryl halides.[13][14] This is particularly valuable for creating ligands where a nitrogen-linked substituent is required for interaction with the GABA receptor.

Mechanistic Principle & Rationale

Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[13] However, C-N bond formation is more challenging and requires a specialized catalytic system. A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is critical.[14] The ligand facilitates both the oxidative addition and the crucial C-N reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to deprotonate the amine coupling partner. The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation.[15][16]

cluster_2 Buchwald-Hartwig Amination Workflow Setup 1. Assemble Reaction (Oven-dried flask, inert atm) Reagents 2. Add Solids - Iodo-intermediate - Base (Cs₂CO₃) - Ligand (Xantphos) - Catalyst (Pd₂(dba)₃) Setup->Reagents Solvent 3. Add Anhydrous Solvent & Amine Reagents->Solvent Degas 4. Degas Mixture (N₂ or Ar Purge) Solvent->Degas Heat 5. Heat & Stir (100-110 °C) Degas->Heat Workup 6. Quench & Aqueous Workup & Extraction Heat->Workup Purify 7. Purification (Column Chromatography) Workup->Purify

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Experimental Protocol
  • To an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add this compound (1.0 eq), cesium carbonate (1.5 eq), the phosphine ligand (e.g., Xantphos, 0.1 eq), and the palladium source (e.g., Pd₂(dba)₃, 0.05 eq).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Add the amine coupling partner (1.2 eq) via syringe.

  • Heat the reaction mixture to 110 °C and stir until the reaction is complete as monitored by LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude residue by flash column chromatography to afford the desired 3-amino-7-methoxyimidazo[1,2-a]pyridine derivative.

Representative Data

The following table provides examples of catalytic systems and typical yields for the Buchwald-Hartwig amination.

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseTypical Yield (%)
1MorpholinePd₂(dba)₃ (5%)Xantphos (10%)Cs₂CO₃80-90
2AnilinePd₂(dba)₃ (5%)BINAP (10%)NaOtBu75-85
3BenzylaminePd(OAc)₂ (5%)Xantphos (10%)Cs₂CO₃70-85
4PiperidinePd₂(dba)₃ (5%)RuPhos (10%)K₃PO₄80-92

Characterization of Final Compounds

The identity, structure, and purity of all synthesized ligands must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological screening.

Conclusion

The this compound scaffold is a highly effective and versatile platform for the synthesis of novel GABA receptor ligands. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable and modular strategies for introducing a wide array of aryl, heteroaryl, and amino substituents at the C3 position. The protocols detailed herein offer robust starting points for researchers to rapidly generate compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the discovery of next-generation therapeutics for CNS disorders.

References

  • Volkova, Y. et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Bioorganic Chemistry. Available at: [Link]

  • Zhang, W. et al. (2021). In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. MDPI. Available at: [Link]

  • Goodacre, S. C. et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Gueiffier, A. et al. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. HAL Open Science. Available at: [Link]

  • Wikipedia. (n.d.). Imidazopyridine. Wikipedia. Available at: [Link]

  • Khom, S. et al. (2006). Pharmacological Properties of GABAA Receptors Containing 1 Subunits. Molecular Pharmacology. Available at: [Link]

  • de Faria, F. P. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Al-Ghorbani, M. et al. (2019). Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). ResearchGate. Available at: [Link]

  • Uslu Kobak, R. Z. & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

  • Pokhrel, R. et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PMC. Available at: [Link]

  • Da Settimo, F. et al. (1999). 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats. British Journal of Pharmacology. Available at: [Link]

  • Aliwani, W. et al. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: [Link]

  • Isensee, J. et al. (2022). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science. Available at: [Link]

  • Bar, S. et al. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Navarrete-Vázquez, G. et al. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Draskovits, M. et al. (2022). Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Kumar, A. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. Available at: [Link]

  • Reddy, T. R. et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Wölfling, J. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stiefl, N. et al. (2013). New GABA amides activating GABAA-receptors. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Application Notes & Protocols: Strategic Functionalization of the C-3 Position in 7-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the structural core of numerous commercially successful pharmaceuticals and high-value molecular probes. Its prevalence in medicinal chemistry is a testament to its favorable drug-like properties and versatile biological activities, which include anxiolytic, hypnotic, anti-cancer, and anti-inflammatory effects.[1][2] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis) underscore the therapeutic relevance of this scaffold.[1][2]

The functionalization of the imidazo[1,2-a]pyridine ring system is a critical step in drug discovery, allowing for the fine-tuning of pharmacological profiles. Among the available positions, the C-3 carbon is of paramount importance. It is the most nucleophilic and kinetically favored site for electrophilic substitution, making it a prime target for introducing molecular diversity.[1][3] This guide focuses specifically on the 7-methoxyimidazo[1,2-a]pyridine substrate. The presence of the electron-donating methoxy group at the C-7 position further enhances the electron density of the heterocyclic system, increasing the reactivity at the C-3 position and enabling a range of chemical transformations under relatively mild conditions.

This document provides researchers, scientists, and drug development professionals with a detailed guide to key C-3 functionalization reactions, grounded in mechanistic principles and supported by actionable, field-proven protocols.

Part 1: The Chemical Basis for C-3 Regioselectivity

Causality of C-3 Electrophilic Attack

The pronounced reactivity of the C-3 position in imidazo[1,2-a]pyridines towards electrophiles is not arbitrary; it is a direct consequence of the electronic structure of the bicyclic system. During an electrophilic aromatic substitution reaction, the attacking electrophile (E⁺) adds to the ring, forming a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex.

The stability of this intermediate dictates the regiochemical outcome of the reaction.

  • Attack at C-3: When the electrophile attacks the C-3 position, the resulting positive charge can be delocalized across the imidazole ring and, crucially, onto the bridgehead nitrogen (N-4) without disrupting the aromaticity of the six-membered pyridine ring.[4][5] This forms a particularly stable intermediate where every atom (except hydrogen) maintains a complete octet of electrons.

  • Attack at C-2: In contrast, an attack at the C-2 position leads to an intermediate where maintaining the aromaticity of the pyridine ring is not possible in all resonance forms, resulting in a less stable intermediate.[4][5]

Therefore, the reaction pathway proceeding through the more stable C-3 adduct has a lower activation energy, making C-3 functionalization the kinetically and thermodynamically favored process.

Caption: Logical workflow of C-3 electrophilic substitution.

Part 2: Key C-3 Functionalization Protocols & Methodologies

This section details reliable, step-by-step protocols for three essential C-3 functionalization reactions: formylation, arylation, and halogenation.

Protocol 1: C-3 Formylation via the Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group at the C-3 position provides a versatile chemical handle for a multitude of subsequent transformations, including reductive aminations, oxidations to carboxylic acids, and Wittig reactions. The Vilsmeier-Haack reaction is the preeminent method for this transformation, utilizing a potent electrophile generated in situ.[6][7]

Experimental Protocol:

  • Reagent Preparation (Vilsmeier Reagent):

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the colorless Vilsmeier reagent (chloromethyleneiminium salt) will form.

  • Formylation Reaction:

    • Dissolve 7-methoxyimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

    • Add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Basify the aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or 2M sodium hydroxide (NaOH) until the pH is ~8-9.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.[8]

Scientist's Notes:

  • Causality: The Vilsmeier reagent is a powerful electrophile. Its formation is exothermic and must be controlled at low temperatures to prevent degradation. The reaction must be conducted under anhydrous conditions as the reagent is highly sensitive to moisture.

  • Trustworthiness: The work-up procedure hydrolyzes the intermediate iminium salt to the final aldehyde. The basic wash is critical to neutralize the acidic reaction mixture. TLC monitoring is essential to prevent the formation of side products from prolonged heating.

Vilsmeier-Haack Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Iminium Adduct) Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Substrate 7-Methoxy-Imidazo- [1,2-a]pyridine Substrate->Sigma_Complex Product C-3 Aldehyde Sigma_Complex->Product Hydrolysis Hydrolysis H₂O Work-up Hydrolysis->Product

Caption: Simplified Vilsmeier-Haack reaction workflow.

Protocol 2: C-3 Arylation via Palladium-Catalyzed Direct C-H Activation

Direct C-H arylation represents a modern, highly efficient strategy for forming C-C bonds, avoiding the need for pre-functionalization (e.g., halogenation) of the heterocycle. This atom-economical approach is a cornerstone of contemporary drug discovery.[9][10]

Experimental Protocol:

  • Reaction Setup:

    • To a flame-dried Schlenk tube or microwave vial, add 7-methoxyimidazo[1,2-a]pyridine (1 equivalent), the desired aryl bromide or aryl tosylate (1.2-1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand such as SPhos (4-10 mol%).[11]

    • Add a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Arylation Reaction:

    • Add a degassed, anhydrous solvent such as toluene, dioxane, or N,N-dimethylacetamide (DMA) via syringe.

    • Seal the vessel and place it in a preheated oil bath at 110-140 °C.

    • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to afford the C-3 arylated product.

Scientist's Notes:

  • Causality: The catalytic cycle is believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway.[12] The base is not just a scavenger; it is mechanistically involved in the C-H activation step, which is often rate-limiting. The high temperature is required to facilitate both the C-H activation and the subsequent reductive elimination steps.

  • Trustworthiness: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos often promote the desired C-H activation over other potential side reactions.[11] Thorough degassing of the solvent is essential to prevent oxidation and deactivation of the Pd(0) active catalyst. Ligand-free conditions using only Pd(OAc)₂ are also reported but may require higher catalyst loading or specific substrates.[9]

Protocol 3: C-3 Halogenation with N-Bromosuccinimide (NBS)

Installing a halogen at the C-3 position transforms the imidazo[1,2-a]pyridine into a versatile building block for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing access to immense chemical space.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve 7-methoxyimidazo[1,2-a]pyridine (1 equivalent) in a suitable solvent such as acetonitrile (ACN) or DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice-water bath.

  • Bromination Reaction:

    • Add N-Bromosuccinimide (NBS, 1.05-1.1 equivalents) portion-wise to the stirred solution over 10-15 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Continue stirring for 1-3 hours, monitoring the consumption of the starting material by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • If using ACN, remove the bulk of the solvent in vacuo.

    • Add water and extract the product with ethyl acetate or DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield 3-bromo-7-methoxyimidazo[1,2-a]pyridine.

Scientist's Notes:

  • Causality: NBS serves as a mild and reliable source of an electrophilic bromine atom (Br⁺). Due to the high nucleophilicity of the 7-methoxy-substituted scaffold, the reaction proceeds rapidly and cleanly at low temperatures, affording high regioselectivity for the C-3 position.

  • Trustworthiness: Adding NBS portion-wise helps to control the reaction exotherm and minimize potential side reactions. The sodium thiosulfate quench is a self-validating step; the disappearance of the yellow/orange color indicates that the reactive bromine has been consumed.

Part 3: Comparative Summary of C-3 Functionalization Methods

The table below provides a high-level comparison of the described protocols to aid in experimental design and strategy.

Functionalization Key Reagents Typical Conditions Product Application
C-3 Formylation POCl₃, DMF0 °C to 70 °C, 2-5 hVersatile synthetic intermediate for aldehydes, acids, etc.
C-3 Arylation Aryl-Br, Pd(OAc)₂, Ligand, Base110-140 °C, 12-24 hCore scaffold modification for SAR studies.
C-3 Bromination N-Bromosuccinimide (NBS)0 °C to RT, 1-3 hKey intermediate for cross-coupling reactions.

Conclusion and Future Outlook

The C-3 position of 7-methoxyimidazo[1,2-a]pyridine is a strategic site for introducing molecular complexity. The Vilsmeier-Haack formylation, palladium-catalyzed direct arylation, and NBS-mediated halogenation are robust, reliable, and high-yielding methods to achieve this goal. Each protocol furnishes a product that is itself a valuable building block for the synthesis of larger, more complex molecules for drug discovery libraries.

The principles and protocols outlined in this guide provide a solid foundation for researchers. Further exploration into other C-3 functionalizations, such as alkylations, aminations, and sulfonylations, will continue to expand the synthetic toolbox and accelerate the development of novel therapeutics based on this privileged scaffold.[1][2][3]

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Center for Biotechnology Information. [Link]

  • Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. ACS Publications. [Link]

  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. ACS Publications. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. ResearchGate. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. National Center for Biotechnology Information. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate. [Link]

  • C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. PubMed. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. [Link]

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regioselective iodination of 7-methoxyimidazo[1,2-a]pyridine using NIS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C-3 Iodination of 7-Methoxyimidazo[1,2-a]pyridine using N-Iodosuccinimide (NIS)

Abstract & Strategic Significance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous GABA receptor ligands, kinase inhibitors, and anti-infective agents (e.g., Zolpidem, Alpidem). Functionalization of this core is critical for Structure-Activity Relationship (SAR) studies.

This guide details the regioselective iodination of 7-methoxyimidazo[1,2-a]pyridine at the C-3 position using N-iodosuccinimide (NIS). While the 7-methoxy group is a strong electron-donating group (EDG) that activates the pyridine ring, the intrinsic nucleophilicity of the imidazole C-3 position dominates the electrophilic landscape. NIS is selected over elemental iodine (


) or iodine monochloride (ICl) due to its mild nature, ease of handling, and high atom economy in polar aprotic solvents.

Mechanistic Rationale: Why C-3?

To design a robust protocol, one must understand the electronic bias of the substrate.

  • Intrinsic Reactivity: The imidazo[1,2-a]pyridine system is electronically non-equivalent. The bridgehead nitrogen (N4) is π-excessive, donating electron density into the five-membered ring. Resonance structures show that C-3 bears a significant partial negative charge, making it the primary site for Electrophilic Aromatic Substitution (EAS).

  • Substituent Effect (7-OMe): The methoxy group at C-7 is an ortho/para director relative to the pyridine ring carbons. While it activates positions C-6 and C-8, the activation energy required to disrupt the aromaticity of the six-membered pyridine ring is higher than that required for the five-membered imidazole ring. Therefore, C-3 remains the kinetic and thermodynamic product.

Reaction Pathway Diagram

ReactionMechanism Substrate 7-Methoxyimidazo[1,2-a]pyridine (Nucleophile) SigmaComplex Wheland Intermediate (C-3 Sigma Complex) Substrate->SigmaComplex Attack at C-3 NIS N-Iodosuccinimide (Electrophile Source I+) NIS->SigmaComplex I+ Transfer Succinimide Succinimide (Byproduct) SigmaComplex->Succinimide Product 3-Iodo-7-methoxyimidazo[1,2-a]pyridine (Target) SigmaComplex->Product -H+ (Re-aromatization)

Figure 1: Electrophilic Aromatic Substitution pathway showing the preferential attack at C-3.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
7-Methoxyimidazo[1,2-a]pyridine 148.161.0Substrate
N-Iodosuccinimide (NIS) 224.981.05 - 1.1Iodinating Agent
Acetonitrile (MeCN) -SolventPolar Aprotic Medium
Sodium Thiosulfate (sat. aq.) -QuenchNeutralizes excess

Step-by-Step Methodology

Step 1: Preparation (0 min)

  • Ensure all glassware is clean and dry.

  • Critical: NIS is light-sensitive. Wrap the reaction flask in aluminum foil to prevent radical side reactions initiated by light.

Step 2: Dissolution

  • Charge a round-bottom flask with 7-methoxyimidazo[1,2-a]pyridine (1.0 equiv).

  • Add Acetonitrile (MeCN) to achieve a concentration of 0.1 M to 0.2 M .

    • Note: MeCN is preferred over DMF for easier workup (lower boiling point) and excellent solubility of NIS.

Step 3: Reaction (0 - 60 min)

  • Cool the solution to 0 °C (ice bath). While room temperature (RT) is often sufficient, starting cold minimizes potential over-iodination or oxidation of the methoxy group.

  • Add NIS (1.05 equiv) portion-wise over 5 minutes.

  • Allow the reaction to warm to RT naturally.

  • Monitor: Check by TLC (System: 50% EtOAc/Hexane) or LC-MS after 30 minutes. The starting material (Rf ~0.3) should disappear, replaced by a less polar product (Rf ~0.5).

Step 4: Quench & Workup

  • Once complete, dilute the mixture with EtOAc.

  • Add saturated aqueous

    
     (Sodium Thiosulfate) . Shake vigorously until the organic layer turns from reddish-brown (iodine color) to pale yellow/colorless.
    
  • Separate phases. Wash the organic layer with Brine (

    
    ).
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • The crude residue is often

    
     pure.
    
  • If necessary, purify via Flash Column Chromatography (

    
    , Gradient: 0% 
    
    
    
    40% EtOAc in Hexanes).
  • Alternatively, recrystallize from Ethanol/Water.

Workflow Visualization

ProtocolWorkflow Start Start: Dissolve Substrate in MeCN (0.1 M) AddNIS Add NIS (1.05 eq) at 0°C (Dark) Start->AddNIS Monitor Monitor (TLC/LCMS) ~1-2 Hours AddNIS->Monitor Quench Quench with Sat. Na2S2O3 Monitor->Quench Conversion >98% Workup Extract (EtOAc) Wash (Brine) -> Dry Quench->Workup Purify Purification (Column/Recryst.) Workup->Purify

Figure 2: Operational workflow for the batch synthesis of this compound.

Quality Control & Troubleshooting

Analytical Data (Expected)
  • 1H NMR (DMSO-d6 or CDCl3):

    • Loss of Signal: The singlet typically found at

      
       7.4-7.6 ppm (H-3 proton) will be absent .
      
    • Shift: The H-5 proton (doublet) will experience a downfield shift due to the anisotropic effect of the adjacent iodine atom.

    • Methoxy: Singlet at

      
       3.8-3.9 ppm remains intact.
      
  • MS (ESI+):

    • Expected Mass:

      
      .
      
    • Isotope Pattern: Iodine is monoisotopic (

      
      ), so no M+2 peak like Bromine.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet NISRecrystallize NIS from dioxane/CCl4 or increase equiv to 1.2.
Di-iodination Excess Reagent / High TempMaintain strict stoichiometry (1.05 eq) and keep at 0°C initially.
Dark Product Residual IodineEnsure thorough wash with Sodium Thiosulfate during workup.
Low Yield Water in SolventUse anhydrous MeCN; water can compete or hydrolyze NIS.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Chemical Society Reviews, 2013.

  • Regioselectivity Studies (C-3 Halogenation)

    • Koubachi, J., et al.
  • NIS Protocol Specifics

    • Castanedo, G. M., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide." Journal of Organic Chemistry, 2011.
  • Application in Drug Discovery

    • Enguehard-Gueiffier, C., et al. "Imidazo[1,2-a]pyridines as a scaffold for the synthesis of bioactive substances."[1][2][3][4] European Journal of Medicinal Chemistry, 2006.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthetic sequence. Our goal is to help you diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The C3-iodo group serves as a versatile handle for introducing further complexity through cross-coupling reactions like Suzuki and Sonogashira couplings.[1] However, achieving high yields in its multi-step synthesis requires careful control of reaction parameters and an understanding of potential side reactions. This guide addresses common pitfalls in the two-step synthesis, which involves the initial formation of the 7-methoxyimidazo[1,2-a]pyridine core followed by regioselective iodination at the C3 position.

General Synthetic Workflow

The synthesis is typically approached in two key stages: the cyclocondensation to form the imidazo[1,2-a]pyridine scaffold, followed by electrophilic iodination. Understanding this workflow is crucial for pinpointing the source of any issues.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: C3-Iodination A 2-Amino-4-methoxypyridine C 7-Methoxyimidazo[1,2-a]pyridine (Intermediate) A->C Base, Solvent Heat B α-Halo Ketone (e.g., Chloroacetaldehyde) B->C E This compound (Final Product) C->E Solvent, RT or Heat C->E Purification & Characterization D Iodinating Agent (e.g., NIS, I2) D->E G start Low Final Yield of 3-Iodo Product check_sm Is the intermediate (7-methoxyimidazo[1,2-a]pyridine) pure? start->check_sm repurify Action: Re-purify intermediate (Column Chromatography or Recrystallization) check_sm->repurify No optimize_iodo Problem is in the Iodination Step check_sm->optimize_iodo Yes check_reagent Which iodinating agent was used? optimize_iodo->check_reagent try_nis Action: Switch to NIS in Acetonitrile at RT check_reagent->try_nis I₂ or other check_cond Were conditions too harsh? (High Temp / Excess Reagent) check_reagent->check_cond success Yield Improved try_nis->success adjust_cond Action: Reduce to 1.1 eq. of iodinating agent. Run at Room Temperature. check_cond->adjust_cond Yes check_cond->success No adjust_cond->success

Sources

Technical Support Center: Catalyst Poisoning in Suzuki Coupling of Iodo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the iodo-imidazo[1,2-a]pyridine scaffold. This privileged heterocyclic core is a cornerstone in medicinal chemistry and materials science. However, its successful functionalization via palladium-catalyzed cross-coupling is often hampered by challenges related to catalyst deactivation. The inherent Lewis basicity of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system makes it a potent potential ligand for the palladium catalyst, leading to the formation of inactive complexes and subsequent low reaction yields.[1][2]

This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and overcome common issues related to catalyst poisoning in this specific and critical class of reactions.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to identify and solve the problem.

Q1: My reaction shows low or no conversion. I'm recovering most of my iodo-imidazo[1,2-a]pyridine starting material. What is the likely cause?

A1: This is the most common symptom of catalyst poisoning or deactivation. The imidazo[1,2-a]pyridine substrate, starting material impurities, or atmospheric oxygen are likely inhibiting the active Pd(0) catalyst before it can effectively participate in the catalytic cycle.[2][3] Follow this systematic approach to diagnose the issue.

Troubleshooting_Workflow start Start: Low/No Conversion check_reagents 1. Verify Reagent & Solvent Purity (Substrates, Base, Catalyst, Ligand) start->check_reagents check_degassing 2. Ensure Rigorous Anaerobic Conditions (Degas Solvents, Inert Atmosphere) check_reagents->check_degassing If problem persists screen_ligands 3. Screen Ligands (Bulky, Electron-Rich Phosphines) check_degassing->screen_ligands If problem persists optimize_base 4. Optimize Base & Solvent System screen_ligands->optimize_base If problem persists success Reaction Optimized screen_ligands->success change_catalyst 5. Change Palladium Source (Use Modern Precatalyst) optimize_base->change_catalyst If problem persists optimize_base->success change_catalyst->success

Caption: A systematic workflow for troubleshooting low conversion.

Detailed Troubleshooting Steps:
  • Verify Reagent Purity:

    • Substrates: Ensure the iodo-imidazo[1,2-a]pyridine and the boronic acid/ester are pure. Impurities, particularly other nitrogen heterocycles or sulfur-containing compounds, can be potent catalyst poisons.[4][5]

    • Boronic Acid Stability: Boronic acids, especially heteroaryl ones, are prone to decomposition via protodeboronation.[6] Use freshly purchased reagents or consider more stable alternatives (see Table 3).

    • Catalyst and Ligand: Phosphine ligands can be oxidized by air, rendering them ineffective.[3] Use fresh ligands and ensure your palladium source has not degraded.

  • Ensure Rigorous Anaerobic Conditions:

    • Problem: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by trace amounts of oxygen. This is a primary cause of reaction failure.[3]

    • Solution: Degas your solvent thoroughly. While sparging with argon or nitrogen for 15-30 minutes is common, the "freeze-pump-thaw" method (see Protocol 2) is far more effective and is strongly recommended for these sensitive reactions. Maintain a positive pressure of an inert gas throughout the reaction setup.

  • Re-evaluate the Catalytic System (Ligand & Palladium Source):

    • Ligand Choice: The coordination of the imidazo[1,2-a]pyridine nitrogen to the palladium center is a key deactivation pathway. Using a bulky, electron-rich phosphine ligand can accelerate the desired reductive elimination step, helping the productive catalytic cycle outcompete the poisoning pathway.[7][8] Furthermore, using a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can help prevent catalyst aggregation and deactivation.[3]

    • Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient.[9] Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or, preferably, a modern, air-stable Pd(II) precatalyst (e.g., Buchwald or PEPPSI-type precatalysts) that reliably forms the active L-Pd(0) species under the reaction conditions.[3]

  • Optimize Base and Solvent:

    • The choice of base and solvent is critical and interdependent. For iodo-imidazo[1,2-a]pyridines, strong bases in polar aprotic solvents have been reported to be effective.[10] However, if you suspect side reactions, screening a panel of conditions is the best approach.

    • Recommendation: Start with a common system like K₃PO₄ in dioxane/H₂O. If that fails, screen other bases and solvents as detailed in Table 2.

Q2: My reaction is forming a black precipitate (Palladium Black) and has stalled. What's happening?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black. This occurs when the monoligated L₁Pd(0) species, which is highly reactive, is not sufficiently stabilized and aggregates.

Potential Causes and Solutions:
CauseExplanationSolution
Insufficient Ligand An inadequate ligand-to-palladium ratio leaves the metal center coordinatively unsaturated and prone to aggregation.[3]Increase the ligand-to-palladium ratio. A common starting point is 2.2-2.5 mol of ligand for every 1 mol of Pd₂(dba)₃.
Ligand Oxidation If the phosphine ligand is oxidized by trace oxygen, it can no longer coordinate to and stabilize the palladium center.Use fresh, high-purity ligands and ensure rigorous degassing of the reaction mixture.[3]
High Temperature Excessive heat can accelerate both ligand dissociation and catalyst aggregation, leading to decomposition.Attempt the reaction at a lower temperature (e.g., 80°C instead of 110°C), even if it requires a longer reaction time.
Inappropriate Ligand The chosen ligand may not be sterically or electronically suitable to stabilize the palladium complex throughout the catalytic cycle.Screen more robust ligands, such as the biaryl phosphine ligands developed by Buchwald or N-Heterocyclic Carbene (NHC) ligands.[11]

Frequently Asked Questions (FAQs)

Q1: Why is the imidazo[1,2-a]pyridine ring itself a potential catalyst poison?

A1: The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms (N-1 and N-4) with lone pairs of electrons. These lone pairs are Lewis basic and can coordinate strongly to the electron-deficient palladium center. This coordination can block the active sites required for oxidative addition or other key steps in the catalytic cycle, effectively taking the catalyst out of commission.[1][2] In some orientations, the two nitrogens may even act as a chelating ligand, forming a highly stable, inactive palladacycle.

Poisoning_Mechanism cluster_0 Productive Catalytic Cycle cluster_1 Poisoning Pathway (Off-Cycle) PdL2 L₂Pd(0) (Active Catalyst) ArPdL2X Ar-Pd(II)-X L₂ PoisonedPd Imidazopyridine-Pd(0) (Inactive Complex) PoisonedPd->PdL2 Slow or No Dissociation ArX Iodo-Imidazo- [1,2-a]pyridine ArX->PdL2 Oxidative Addition ArX->PoisonedPd Strong Coordination (Deactivation) Product Coupled Product

Caption: Competing pathways: productive coupling vs. catalyst poisoning.

Q2: How does the choice of ligand specifically counteract poisoning by the substrate?

A2: The ligand plays a crucial role in modulating the steric and electronic properties of the palladium catalyst.

  • Steric Bulk: Large, bulky ligands (e.g., SPhos, XPhos, RuPhos) create a sterically hindered environment around the palladium atom. This bulk can physically disfavor the binding of the imidazo[1,2-a]pyridine substrate as a ligand while still allowing the oxidative addition of the C-I bond.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This has two beneficial effects: it promotes the rate-limiting oxidative addition step and, more importantly, it accelerates the final reductive elimination step.[7][8] By speeding up the overall catalytic turnover, the desired reaction can outpace the rate of catalyst deactivation by substrate coordination.

  • Ligation State: Studies have shown that bis-ligated (L₂Pd) species can be more resistant to poisoning by heterocyclic motifs, while mono-ligated (L₁Pd) species are necessary for high reactivity.[12][13] Modern ligands are designed to balance this, readily forming the reactive L₁Pd intermediate while maintaining a sufficient concentration of the stable L₂Pd resting state.

Table 1: Recommended Ligands for Coupling with N-Heterocycles
Ligand Class Examples
Biaryl Phosphines SPhos, XPhos, RuPhos, BrettPhos
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type ligands
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)
Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is a common and highly problematic side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (often water, facilitated by the base), replacing it with a carbon-hydrogen bond.[6] This consumes your nucleophile and generates an undesired byproduct. Heteroaryl boronic acids are particularly susceptible to this process, which is accelerated at higher temperatures.[14]

Table 3: Stable Boronic Acid Alternatives
Reagent Type Advantages
Pinacol Esters More stable to storage and purification than boronic acids. Slowly hydrolyze in situ.
MIDA Boronates Highly stable, crystalline solids. Inert to anhydrous coupling conditions, allowing for sequential reactions.[9]
Potassium Aryltrifluoroborates (ArBF₃K) Crystalline, air-stable salts that are robust towards protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for High-Throughput Screening

This protocol is for screening multiple conditions (ligands, bases, solvents) in parallel using small vials.

  • Stock Solution Prep: Prepare a stock solution of your iodo-imidazo[1,2-a]pyridine (1.0 eq) and boronic acid partner (1.2-1.5 eq) in the primary solvent (e.g., Dioxane).

  • Array Setup: To an array of labeled reaction vials containing stir bars, add the appropriate base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Place the vial array in a glovebox or use a manifold connected to an inert gas line (Argon or Nitrogen).

  • Reagent Addition:

    • Add the stock solution of substrates to each vial.

    • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

    • Add the specific ligand to be screened to each vial (e.g., 2.5-5 mol%).

    • Add the co-solvent (e.g., water) if required.

  • Reaction: Seal the vials tightly with screw caps and place them in a heating block set to the desired temperature (e.g., 80-100°C).

  • Monitoring: After the designated time, cool the reactions and take a small aliquot from each for LC-MS analysis to determine conversion and identify the most promising conditions.

Table 2: Common Bases and Solvents for Screening
Bases K₃PO₄, K₂CO₃, Cs₂CO₃, CsF
Solvents 1,4-Dioxane/H₂O, DME, Toluene/H₂O, 2-MeTHF, CPME
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw

This method is superior to inert gas sparging for removing dissolved oxygen.

  • Freeze: Place the flask containing your solvent(s) in a bath of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.

  • Thaw: Close the connection to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid.

  • Repeat: Repeat this entire three-step cycle at least three times to ensure the removal of all dissolved gases. After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

By systematically addressing the potential points of failure outlined in this guide, researchers can significantly improve the success rate of Suzuki-Miyaura couplings with challenging iodo-imidazo[1,2-a]pyridine substrates, paving the way for the efficient synthesis of novel compounds for pharmaceutical and materials applications.

References

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Publications. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Multidisciplinary Digital Publishing Institute. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Center for Biotechnology Information. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. PubMed. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Solvent Optimization for 3-Iodo-7-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Reactive Intermediates & Cross-Coupling[1]

User: Laboratory of Medicinal Chemistry Subject: Solvent selection for nucleophilic substitution on 3-iodo-7-methoxyimidazo[1,2-a]pyridine Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit

Executive Summary & Diagnostic Logic

The Core Challenge: You are attempting "nucleophilic substitution" on This compound . It is critical to clarify the mechanism first:

  • Electronic Environment: The imidazo[1,2-a]pyridine core is electron-rich. The 7-methoxy (7-OMe) group is a strong Electron Donating Group (EDG).

  • Reactivity Consequence: This substrate is resistant to classical SNAr (Nucleophilic Aromatic Substitution) because the ring effectively repels incoming nucleophiles.

  • The Solution: "Substitution" here requires Transition-Metal Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira). The solvent must not only dissolve the substrate but also stabilize the catalytic cycle (oxidative addition/reductive elimination).

Quick Decision Matrix:

Reaction TypeRecommended Solvent Green Alternative Why?
Suzuki-Miyaura 1,4-Dioxane / H₂O (4:1)2-MeTHF / H₂O 2-MeTHF offers cleaner phase separation during workup.
Buchwald-Hartwig Toluene (Anhydrous)tert-Amyl Alcohol (t-AmOH) t-AmOH solubilizes bases (KOtBu) better, accelerating reaction.
Sonogashira DMF / TEAAcetonitrile / TEA High polarity needed for Cu-co-catalyst solubility.
C-H Activation DMAcCPME High boiling point required for activation energy.

Troubleshooting Guides (Ticket-Based)

Ticket #402: Low Conversion in Suzuki Coupling

User Report: "Trying to couple phenylboronic acid to the 3-iodo substrate using Pd(PPh₃)₄ in DMF. Yield is <30%, and I see de-iodinated starting material."

Diagnostic: The 7-OMe group makes the C–I bond electron-rich, slowing down oxidative addition . DMF can decompose at high temperatures to produce dimethylamine, which can poison the catalyst or compete as a ligand. Furthermore, "de-iodination" (protodehalogentaion) suggests the active Pd-aryl species is capturing a proton faster than it is transmetalating.

Protocol Adjustment: Switch to a biphasic system to ensure efficient base solubility and boronate activation.

Optimized Protocol (Suzuki):

  • Solvent: 1,4-Dioxane : Water (4:1) . The water is crucial to dissolve the inorganic base (K₂CO₃ or K₃PO₄), facilitating the formation of the reactive boronate species.

  • Catalyst System: Switch to Pd(dppf)Cl₂·DCM (5 mol%). The bidentate ligand prevents rapid catalyst decomposition.

  • Temperature: 80–90 °C.

  • Green Upgrade: Replace Dioxane with 2-MeTHF .

    • Benefit: 2-MeTHF forms a distinct layer with water. Post-reaction, you simply drain the aqueous layer, avoiding the need for an extraction solvent like DCM or EtOAc.

Ticket #405: Catalyst Poisoning in Buchwald-Hartwig Amination

User Report: "Attempting to install a morpholine group. Using MeCN (Acetonitrile) as solvent with Pd₂dba₃/XPhos. Reaction stalls immediately."

Diagnostic: Acetonitrile (MeCN) is a coordinating solvent. It binds to the unsaturated Pd(0) species, effectively competing with your bulky phosphine ligand (XPhos) and the substrate. For electron-rich substrates like yours, this shuts down the catalytic cycle.

Protocol Adjustment: Use a non-coordinating, non-polar, or bulky polar solvent.

Optimized Protocol (Buchwald):

  • Solvent: Toluene (Anhydrous) or tert-Amyl Alcohol (t-AmOH) .

  • Why t-AmOH? It is a "green" solvent that dissolves organic bases (like NaOtBu) exceptionally well due to its alkyl chain, yet its steric bulk prevents it from coordinating tightly to the Palladium center.

  • Base: NaOtBu (Sodium tert-butoxide).

  • Temperature: 100 °C (Sealed tube if using Toluene near bp).

Visual Decision Tree (Solvent Selection)

The following diagram illustrates the logical flow for selecting the correct solvent system based on your intended transformation and sustainability goals.

SolventSelection Start Substrate: This compound ReactionType Select Transformation Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald DirectCH Direct C-H Arylation (C-C Bond) ReactionType->DirectCH SuzukiSolv Base Solubility Critical Suzuki->SuzukiSolv BuchSolv Avoid Coordinating Solvents (No MeCN/DMF) Buchwald->BuchSolv CHSolv High Temp Required DirectCH->CHSolv Suz_Std Standard: 1,4-Dioxane/H2O SuzukiSolv->Suz_Std Legacy Suz_Green Green (Recommended): 2-MeTHF/H2O SuzukiSolv->Suz_Green Modern Buch_Std Standard: Toluene BuchSolv->Buch_Std Legacy Buch_Green Green (Recommended): tert-Amyl Alcohol BuchSolv->Buch_Green Modern CH_Std Standard: DMAc CHSolv->CH_Std Legacy CH_Green Green (Recommended): CPME (Cyclopentyl methyl ether) CHSolv->CH_Green Modern

Caption: Flowchart for selecting optimal solvents based on reaction class and sustainability requirements.

FAQ: Common Issues & Solutions

Q: Can I use Ethanol for the Suzuki coupling? A: Yes, but with caution. Ethanol/Water is a classic green system. However, for 7-methoxyimidazo[1,2-a]pyridine , the solubility might be lower than in Dioxane or THF. If your substrate crashes out at room temperature, conversion will be poor. Recommendation: Use n-Butanol or Isopropanol if you want an alcoholic solvent with better lipophilicity.

Q: Why is the 7-Methoxy group making my reaction difficult? A: The 7-OMe group pushes electron density into the ring (Resonance).

  • Effect: The C(3)–I bond becomes stronger (more double-bond character) and the ring becomes more electron-rich.

  • Result: The Oxidative Addition of Pd(0) into the C–I bond is slower compared to a 7-nitro or 7-fluoro analog. You need a more active catalyst (e.g., SPhos, XPhos) and higher temperatures (>80°C).

Q: How do I remove Palladium traces from the product? A: Imidazo[1,2-a]pyridines act as ligands themselves and can bind residual Pd.

  • Protocol: After the reaction, add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ ) to the organic layer and stir for 2 hours before filtration. Alternatively, wash the organic layer with 10% aqueous L-Cysteine.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper- and Palladium-Catalyzed Functionalization of Imidazo[1,2-a]pyridines."[1] Chemical Reviews, 2020.

  • Green Solvent Selection Guide (Suzuki & Buchwald)

    • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Green Chemistry, 2014. (Context on 2-MeTHF and CPME utility).

  • Mechanistic Insight on 3-Iodo-Imidazopyridines

    • Guchhait, S. K., et al. "Pd-catalyzed C-3 arylation of imidazo[1,2-a]pyridines with aryl bromides/chlorides." Journal of Organic Chemistry, 2011.
  • Solvent Effects in Cross-Coupling

    • Pfizer Solvent Selection Guide. "Green Chemistry Solvents."

Sources

stability of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 3-Iodo-7-methoxyimidazo[1,2-a]pyridine , a highly valuable scaffold in medicinal chemistry (often utilized for GABA receptor ligands and antiviral agents).

The stability of this compound under basic conditions is bimodal :

  • Inorganic/Aqueous Bases: High stability. Safe for workup and storage.

  • Organometallic Bases (e.g., n-BuLi): Extremely reactive. The C3-Iodine bond is chemically labile and will undergo rapid Lithium-Halogen exchange, not simple deprotonation.

This guide breaks down the reactivity profiles, troubleshooting scenarios, and mechanistic insights to ensure your synthetic sequences remain robust.

Module 1: Inorganic & Aqueous Base Stability

(Context: Workups, recrystallization, and mild reaction conditions)

Technical Insight

The imidazo[1,2-a]pyridine core is electron-rich, further activated by the 7-methoxy group. Unlike electron-deficient heterocycles (e.g., chloropyrimidines), this molecule is resistant to Nucleophilic Aromatic Substitution (


) by hydroxide or alkoxide bases under standard conditions.
  • Hydrolysis Risk: Negligible. The 7-OMe ether linkage and the C3-I bond are stable to aqueous NaOH, KOH, or

    
     even at elevated temperatures (
    
    
    
    ).
  • General Handling: Standard aqueous basic workups (pH 10-12) are perfectly safe.

Data: Stability in Standard Solvents

Base ConditionSolventTempStability RatingOutcome
Sat.


/EtOAc
RTExcellent No reaction. Safe for extraction.
1M NaOH

/MeOH

High No hydrolysis of OMe or I observed.

(3 eq)
DMF

Good Stable (absent Pd catalyst).
NaOMe (5 eq)MeOHRefluxModerate Potential slow

of Iodine (rare without catalyst).

Module 2: Reactivity in Cross-Coupling (Catalytic Bases)

(Context: Suzuki-Miyaura, Sonogashira reactions)

The "Controlled Instability" Paradox

In cross-coupling, we introduce base (e.g.,


, 

) not to attack the imidazopyridine, but to activate the boronic acid. However, the 7-methoxy group plays a critical electronic role here.
  • Electronic Effect: The 7-OMe is a strong electron donor (Resonance effect). This increases the electron density at the C3 position.

  • Consequence: The Oxidative Addition of Pd(0) into the C3-I bond is slower compared to electron-deficient analogs (e.g., 7-nitro).

  • Troubleshooting: If your Suzuki coupling stalls, it is likely due to the deactivated C-I bond, not base instability.

Critical Workflow: Preventing Protodeiodination

A common failure mode in basic conditions is Protodeiodination (replacement of I with H), often mistaken for starting material instability.

Mechanism:

  • Pd inserts into C-I.

  • Cycle stalls due to steric bulk or failed transmetallation.

  • The Pd-Ar species scavenges a proton from the solvent (MeOH/Water) or base.

  • Result: You isolate 7-methoxyimidazo[1,2-a]pyridine (Iodine lost).

DOT Diagram: Cross-Coupling vs. Side Reactions

G cluster_0 Base Role: Activates Boron, NOT Substrate Start 3-Iodo-7-methoxy- imidazo[1,2-a]pyridine Pd_Complex Oxidative Addition (LnPd-Ar-I) Start->Pd_Complex Pd(0), Heat Product Coupled Product (Suzuki/Sonogashira) Pd_Complex->Product R-B(OH)2, Base (Transmetallation) Side_Product Protodeiodination (Iodine replaced by H) Pd_Complex->Side_Product Stalled Cycle + Protic Solvent/Base

Caption: Pathway showing the intended coupling versus the base-mediated protodeiodination side reaction.

Module 3: Organometallic Bases (The Danger Zone)

(Context: Using n-BuLi, t-BuLi, LDA, or Grignard reagents)

Core Warning: Halogen-Metal Exchange

If you treat this compound with organolithium reagents (e.g., n-BuLi) expecting simple deprotonation at C5 or C2, you will fail .

  • Reaction Hierarchy: Lithium-Halogen Exchange (at C3)

    
     Deprotonation (at C2).
    
  • Kinetics: The exchange of the C3-Iodine for Lithium is extremely fast (diffusion controlled at

    
    ).
    
  • Utility: This is a feature, not a bug. It allows you to generate the C3-anion and quench with electrophiles (aldehydes, acyl chlorides).

Protocol: Generating the C3-Nucleophile

  • Solvent: Anhydrous THF (Critical).

  • Temp: Cool to

    
    .
    
  • Addition: Add n-BuLi (1.1 eq) dropwise.

  • Observation: The iodine is removed within 5-10 minutes.

  • Quench: Add electrophile immediately. Do not let it warm up without an electrophile, or "Halogen Dance" migration may occur.

Troubleshooting Guide (FAQ)

Q1: My Suzuki reaction turned black and I recovered de-iodinated starting material. Is the base too strong?

  • Diagnosis: This is Protodeiodination . It is not because the base attacked the molecule, but because the catalytic cycle failed.

  • Solution:

    • Switch to anhydrous conditions (Base:

      
       or 
      
      
      
      ; Solvent: Toluene/Dioxane). Avoid alcohols.
    • Use a more active catalyst system (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to overcome the electron-rich nature of the 7-OMe ring.

Q2: Can I use NaH to alkylate a nitrogen elsewhere in the molecule?

  • Answer: Yes. Sodium Hydride (NaH) is non-nucleophilic. It will not attack the C3-Iodine or the 7-OMe group. However, ensure no Pd contaminants are present, or you might risk reduction.

Q3: I see a "dimer" forming in my reaction mixture.

  • Diagnosis: This is often the Homocoupling product (Imidazopyridine-Imidazopyridine).

  • Cause: Presence of Oxygen in the reaction vessel alongside Pd and Base.

  • Fix: Degas solvents thoroughly (sparge with Argon for 15 mins) before adding the catalyst.

References

  • General Reactivity of 3-Iodoimidazo[1,2-a]pyridines

    • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
    • Source: 1

  • Microwave-Assisted Coupling Protocols

    • Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. (Demonstrates stability of the core under forcing basic conditions).

    • Source:

  • Lithium-Halogen Exchange Mechanisms

    • Mechanism of Lithium-Halogen Exchange and Related Reactions.[2][3][4] (Explains the rapidity of I-Li exchange vs deprotonation).

    • Source: 3

  • Product Specifications & Handling

    • 3-Iodo-7-methylimidazo[1,2-a]pyridine Chemical Properties.
    • Source: 5

Sources

minimizing homocoupling side products in Sonogashira reactions of imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the Sonogashira cross-coupling of imidazopyridine derivatives. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols designed to address a critical challenge in this field: the suppression of homocoupling side products. Our focus is to deliver not just procedural steps, but the underlying scientific principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Minimizing Homocoupling Side Products

The formation of alkyne dimers, a result of Glaser-Hay coupling, is a prevalent side reaction in Sonogashira couplings.[1][2] This is particularly problematic when working with valuable or complex terminal alkynes.[3] This section addresses common issues and provides actionable solutions.

Q1: I'm observing significant formation of a homocoupled diyne from my terminal alkyne, which is the major byproduct in my reaction. What are the primary causes?

A1: The primary drivers of alkyne homocoupling are the presence of oxygen and the copper(I) co-catalyst.[2][4] The copper acetylide intermediate, which is crucial for the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[4] Several factors can exacerbate this issue:

  • Presence of Oxygen: Oxygen is a key promoter of the oxidative dimerization of copper acetylides.[2][4] Inadequate degassing of solvents and reagents, or a poor inert atmosphere, are common culprits.

  • High Copper(I) Catalyst Loading: While essential for the reaction, an excess of the copper(I) salt can accelerate the rate of homocoupling.[2]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction is sluggish due to a less reactive imidazopyridine halide or a partially deactivated palladium catalyst, the terminal alkyne has a greater opportunity to homocouple.[4]

  • Elevated Temperatures: In some instances, higher reaction temperatures can preferentially favor the homocoupling pathway.[2][4]

Q2: How can I adjust my reaction conditions to effectively suppress the formation of these homocoupling byproducts?

A2: A multi-faceted approach is often the most effective. Consider the following strategies, ranging from simple procedural changes to more significant modifications of your reaction system.

Strategy 1: Rigorous Exclusion of Oxygen

This is the most fundamental and critical step.

  • Degassing Solvents and Reagents: All solvents and liquid reagents must be thoroughly degassed. Common methods include:

    • Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved oxygen.

    • Inert Gas Sparging: Bubbling a stream of argon or nitrogen through the solvent for an extended period (e.g., 30-60 minutes) is also effective.[4]

  • Maintaining an Inert Atmosphere: Ensure your reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen. Using Schlenk techniques or a glovebox is highly recommended.[5]

Strategy 2: The Copper-Free Approach

The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[2][4][6] Copper-free Sonogashira reactions have been successfully developed to circumvent the formation of alkyne dimers.[6]

  • Rationale: By eliminating the copper(I) salt, you remove the primary mediator of the Glaser coupling side reaction.[2][6]

  • Considerations: Copper-free conditions may necessitate adjustments to other reaction parameters. This can include the use of more active palladium catalysts, different ligands, or potentially higher reaction temperatures to achieve comparable reaction rates.[4]

Strategy 3: Optimization of Reaction Parameters
ParameterRecommendationRationale
Copper(I) Loading If using a copper co-catalyst, minimize the loading to the lowest effective level (e.g., 1-5 mol%).Reduces the concentration of the species responsible for homocoupling.[2]
Slow Addition of Alkyne Add the terminal alkyne to the reaction mixture slowly via a syringe pump over several hours.This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway over dimerization.[4]
Temperature Control Attempt the reaction at lower temperatures (e.g., room temperature to 50°C) before resorting to higher temperatures.Lower temperatures can disfavor the homocoupling side reaction.[4][7]
Choice of Base Amine bases like triethylamine or piperidine are commonly used. The choice and amount of base can influence the reaction outcome.[6]The base is crucial for neutralizing the hydrogen halide byproduct and can influence the catalytic cycle.[6]
Solvent Selection Solvents like DMF, THF, or toluene are often employed. The polarity of the solvent can influence reaction rates and selectivity.[8]The solvent must effectively dissolve all reaction components.[8]
Strategy 4: Advanced Techniques
  • Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere (e.g., 10% H₂ in Argon) has been shown to drastically reduce homocoupling to as low as 2%.[3][9][10]

  • Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability and reactivity. For challenging substrates, consider screening bulky, electron-rich phosphine ligands like XPhos, which have been successfully applied in Sonogashira couplings.[11][12] N-heterocyclic carbene (NHC) ligands can also offer enhanced stability.[6]

Key Protocols

Protocol 1: Copper-Free Sonogashira Coupling of an Imidazopyridine Bromide

This protocol is designed to eliminate the primary pathway for alkyne homocoupling.

  • Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the imidazopyridine bromide (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or DMF) via syringe.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Low-Temperature Sonogashira with Slow Alkyne Addition

This protocol aims to minimize homocoupling by controlling reactant concentration and temperature.

  • Preparation: In a flame-dried, three-neck flask equipped with a condenser, magnetic stir bar, and a dropping funnel, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), copper(I) iodide (1-2 mol%), and the imidazopyridine iodide (1.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add degassed solvent (e.g., THF) and base (e.g., triethylamine) via syringe.

  • Slow Alkyne Addition: Dissolve the terminal alkyne (1.1 equiv.) in a small amount of degassed THF and add it to the dropping funnel. Add the alkyne solution dropwise to the reaction mixture over 2-4 hours at room temperature.

  • Reaction: After the addition is complete, continue to stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS. Gentle heating (e.g., 40-50°C) may be required for less reactive substrates.

  • Workup: Follow the workup procedure outlined in Protocol 1.

Visualizing the Competing Pathways

The following diagram illustrates the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X(L)₂ OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Alkyne Ar-Pd(II)-C≡CR'(L)₂ TM->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Reforms Catalyst Product Ar-C≡CR' RE->Product ArylHalide Ar-X ArylHalide->OA Alkyne R'-C≡C-H CuAcetylide R'-C≡C-Cu Alkyne->CuAcetylide CuI Cu(I) CuI->CuAcetylide Base Base Base->CuAcetylide Oxidation Oxidation (O₂) CuAcetylide->Oxidation Dimer R'-C≡C-C≡C-R' Oxidation->Dimer CuAcetylide_TM R'-C≡C-Cu CuAcetylide_TM->TM Enters Sonogashira Cycle

Caption: Competing Sonogashira and Glaser coupling pathways.

Frequently Asked Questions (FAQs)

Q: Can the nature of the imidazopyridine substrate influence the extent of homocoupling?

A: Yes. Electron-deficient imidazopyridines or those with significant steric hindrance near the reaction site may undergo slower oxidative addition to the palladium(0) center. This slower rate of the desired cross-coupling can provide a larger window of opportunity for the competing alkyne homocoupling to occur.

Q: Is it possible that my palladium catalyst is the issue?

A: Catalyst deactivation can certainly be a factor. The formation of palladium black is an indicator of catalyst decomposition.[11] This can be caused by certain solvents or impurities. If you suspect catalyst deactivation, consider using a different palladium precursor (e.g., a pre-formed Pd(0) source like Pd(PPh₃)₄), screening different ligands to enhance stability, or ensuring your ligand-to-metal ratio is appropriate.[11]

Q: Are there any specific bases that are better at suppressing homocoupling?

A: While a wide range of bases can be used, some studies suggest that sterically hindered amine bases or inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) can be effective, particularly in copper-free protocols. The optimal base is often substrate-dependent, and empirical screening may be necessary.

Q: I've tried everything and still see significant homocoupling. What's next?

A: If extensive optimization of a standard Sonogashira protocol is unsuccessful, it may be time to consider alternative coupling strategies. Depending on your target molecule, a different cross-coupling reaction that does not involve a terminal alkyne, such as a Suzuki or Stille coupling with an alkynyl-boron or alkynyl-tin reagent, might be a viable alternative.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Sonogashira reaction. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. Retrieved February 22, 2024, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Eppinger, J., et al. (2011). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 13(10), 2842-2848.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. Retrieved from [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(10), 5565-5615.
  • Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4191–4194.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. (2020). PMC. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions | Request PDF. Retrieved February 22, 2024, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-Iodo-7-methoxyimidazo[1,2-a]pyridine. In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs. The introduction of an iodo-substituent at the 3-position and a methoxy group at the 7-position creates a unique electronic environment within the molecule, making a detailed understanding of its NMR spectral characteristics essential for researchers in the field.

This guide presents a detailed, predicted ¹H and ¹³C NMR dataset for this compound, grounded in a comparative analysis with structurally related analogues. By dissecting the influence of each substituent on the chemical shifts of the core imidazo[1,2-a]pyridine ring system, we provide a robust framework for the interpretation of experimental spectra. Furthermore, a detailed experimental protocol for the acquisition of high-quality NMR data is provided, ensuring reproducibility and scientific rigor.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from a thorough analysis of the known spectral data for the parent imidazo[1,2-a]pyridine, and the well-established substituent effects of iodo and methoxy groups on aromatic and heteroaromatic systems. The spectra are predicted for a solution in Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 7.65Singlet-
H-5~ 7.90Doublet~ 7.5
H-6~ 6.60Doublet of Doublets~ 7.5, 2.5
H-8~ 7.20Doublet~ 2.5
OCH₃~ 3.85Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~ 130
C-3~ 80
C-5~ 125
C-6~ 110
C-7~ 160
C-8~ 95
C-8a~ 145
OCH₃~ 56

Comparative Spectral Analysis

The prediction of the NMR spectra for this compound is based on a comparative analysis with known, structurally similar compounds. This approach allows for a logical deduction of the chemical shifts by considering the electronic effects of the substituents.

The Unsubstituted Imidazo[1,2-a]pyridine Core

The foundational imidazo[1,2-a]pyridine ring system exhibits characteristic chemical shifts that are influenced by the nitrogen atoms and the aromatic nature of the bicyclic structure.[1] The protons on the pyridine ring (H-5, H-6, H-7, H-8) and the imidazole ring (H-2, H-3) have distinct chemical environments.

Influence of the 7-Methoxy Substituent

The introduction of a methoxy group at the C-7 position is expected to exert a significant electron-donating effect on the pyridine ring through resonance. This will lead to an upfield shift (to lower ppm values) of the ortho (H-6 and H-8) and para (H-5) protons relative to the unsubstituted parent compound. The carbon atom directly attached to the methoxy group (C-7) will experience a strong downfield shift, while the ortho and para carbons will be shielded.

Influence of the 3-Iodo Substituent

The iodine atom at the C-3 position will have a dual influence. Its electronegativity will cause a slight deshielding of the adjacent H-2 proton. However, the most significant effect will be on the ¹³C spectrum, where the carbon directly bonded to the iodine (C-3) will be strongly shielded (shifted upfield) due to the "heavy atom effect." This is a well-documented phenomenon in ¹³C NMR spectroscopy.

By combining these substituent effects, we can arrive at the predicted chemical shifts presented in Tables 1 and 2. For instance, the upfield shift of H-6 and H-8 is a direct consequence of the electron-donating methoxy group. The significant upfield shift of C-3 is a hallmark of the iodo-substituent.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following detailed protocol is recommended.[2] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is free from water and other impurities.

  • Concentration:

    • For ¹H NMR, prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2 seconds is crucial for accurate integration of quaternary carbons.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

Visualizing the Molecular Structure and NMR Logic

To aid in the understanding of the molecular structure and the relationships between the atoms, the following diagrams are provided.

Molecular Structure of this compound cluster_0 N1 N C2 C2-H N1->C2 C3 C3-I C2->C3 N4 N C3->N4 C8a C8a N4->C8a C5 C5-H C6 C6-H C5->C6 C7 C7-OCH3 C6->C7 C8 C8-H C7->C8 C8->N4 C8a->N1 C8a->C5

Caption: Molecular structure of this compound.

NMR Data Acquisition Workflow Sample_Prep Sample Preparation (Purity, Solvent, Concentration) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer_Setup Spectrometer Setup (Lock, Tune, Shim) NMR_Tube->Spectrometer_Setup Acquisition Data Acquisition (¹H and ¹³C Experiments) Spectrometer_Setup->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis and Interpretation Processing->Analysis

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for this compound. By leveraging a comparative approach with known analogues and adhering to a rigorous experimental protocol, researchers can confidently identify and characterize this novel compound. The detailed spectral assignments and the underlying rationale presented herein serve as a valuable resource for scientists engaged in the synthesis and development of new imidazo[1,2-a]pyridine-based molecules.

References

  • DTIC, "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)".
  • alwsci, "How To Prepare And Run An NMR Sample". [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-7-methoxyimidazo[1,2-a]pyridine is a pivotal intermediate in the synthesis of GABA receptor ligands and diverse oncology scaffolds. Its utility lies in the lability of the C-3 iodine atom, which facilitates Suzuki-Miyaura couplings, and the 7-methoxy group, which modulates solubility and metabolic stability.

Precise mass spectrometry (MS) characterization is critical to distinguish this functionalized scaffold from its precursors (non-iodinated) and side-products (regioisomers or halo-analogs). This guide objectively compares the fragmentation "performance"—defined here as ionization efficiency, fragmentation specificity, and diagnostic ion stability—of the 3-iodo derivative against its 3-bromo analog and the unsubstituted precursor .

Part 1: Technical Deep Dive & Fragmentation Mechanism

The Molecule: this compound
  • Formula: C₈H₇IN₂O

  • Monoisotopic Mass: 273.96 g/mol

  • Observed Parent Ion [M+H]⁺: m/z 275.0

Fragmentation Mechanics (The "Performance")

Under Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), the molecule exhibits a "fragile-point" fragmentation pattern dominated by the weak C-I bond and the ether cleavage.

  • Primary Pathway (C-I Cleavage): The Carbon-Iodine bond is significantly weaker (approx. 57 kcal/mol) than the C-H or C-C bonds. Upon collisional activation, the most abundant fragment arises from the loss of the Iodine atom (or HI), regenerating the stable 7-methoxyimidazo[1,2-a]pyridine core at m/z 148 .

  • Secondary Pathway (Ether Cleavage): The methoxy group at position 7 undergoes homolytic cleavage of the methyl group (loss of •CH₃, 15 Da), yielding a phenolic cation radical at m/z 260 .

  • Tertiary Pathway (Ring Degradation): High-energy collisions lead to the expulsion of CO (28 Da) from the phenolic intermediate or HCN (27 Da) from the imidazole ring.

Comparative Analysis: 3-Iodo vs. Alternatives

The "alternatives" in this context are the structural analogs often present in the synthetic workflow. Distinguishing them requires analyzing isotopic envelopes and bond dissociation energies.

Feature3-Iodo-7-methoxy (Target)3-Bromo-7-methoxy (Alternative 1)7-Methoxy (Precursor)
Parent Ion [M+H]⁺ 275.0 (Single peak)227.0 / 229.0 (1:1 doublet)149.0
Isotopic Pattern Simple (Iodine is monoisotopic)Distinctive 1:1 ratio (⁷⁹Br/⁸¹Br)Standard Organic (¹³C only)
Fragmentation Energy Low (C-I breaks easily)Medium (C-Br is stronger)High (Requires ring fragmentation)
Diagnostic Fragment m/z 148 (Loss of I, Δ127)m/z 148 (Loss of Br, Δ79/81)m/z 134 (Loss of CH₃)
Detection Limit High sensitivity (Iodine enhances ionization)ModerateModerate

Expert Insight: The 3-Iodo derivative is superior for "clean" fragmentation. The loss of 127 Da is a massive, unmistakable shift that clears the spectral background, whereas the 3-Bromo analog requires careful isotopic pattern matching.

Part 2: Experimental Protocols

Protocol A: LC-MS/MS Characterization

Objective: Confirm identity and purity using ESI+.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of MeOH:H₂O (50:50) with 0.1% Formic Acid. Dilute to 1 µg/mL.

  • LC Conditions:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: H₂O + 0.1% FA; B: MeCN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of C-I).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • MS/MS Acquisition:

    • Select precursor m/z 275.0 .

    • Apply Collision Energy (CE) ramp: 10–40 eV.

    • Record product ion scan.

Protocol B: Self-Validating Purity Check

Logic: If the m/z 149 peak (precursor) appears in the MS1 scan before fragmentation, the reaction is incomplete. If m/z 148 appears only in MS2 (after fragmentation), it confirms the structure is the iodinated product.

Part 3: Data Presentation

Table 1: Predicted Fragment Ions for this compound
m/z (Observed)Ion IdentityLoss (Neutral)MechanismRelative Abundance (Est.)
275.0 [M+H]⁺-Parent Ion100% (at low CE)
260.0 [M+H - CH₃]⁺•CH₃ (15 Da)Ether cleavage10-20%
148.1 [M+H - I]⁺I• / HI (127 Da)C-I HomolysisBase Peak (at high CE)
133.1 [Core - CH₃]⁺I + CH₃Combined loss<10%
120.1 [Ring Cleavage]HCN + CORing opening<5%

Part 4: Visualization (Graphviz)

Diagram 1: Fragmentation Pathway

This diagram illustrates the competing pathways between Iodine loss (dominant) and Methoxy cleavage.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 275 (3-Iodo-7-methoxy...) Frag_I Core Scaffold [M+H - I]+ m/z 148 (7-Methoxyimidazo[1,2-a]pyridine) Parent->Frag_I Loss of I (127 Da) Primary Pathway (Weak C-I) Frag_Me Demethylated [M+H - CH3]+ m/z 260 (Phenolic Cation) Parent->Frag_Me Loss of CH3 (15 Da) Secondary Pathway Frag_Deep Deep Fragmentation m/z ~120 (Ring Opening) Frag_I->Frag_Deep High Energy (-HCN, -CO) Frag_Me->Frag_Deep Loss of I

Caption: MS/MS fragmentation pathway showing the dominant loss of Iodine (m/z 148) vs. methyl cleavage (m/z 260).

Diagram 2: Comparative Workflow for Analog Differentiation

This workflow guides the researcher in distinguishing the target from its bromo-analog and precursor.

Workflow Sample Unknown Sample (Imidazo[1,2-a]pyridine deriv.) MS1 Full Scan MS1 (ESI+) Sample->MS1 Check_275 Peak at m/z 275? MS1->Check_275 Check_Iso Isotopic Pattern? Check_275->Check_Iso Yes Result_Pre Precursor: 7-Methoxy (Peak at 149) Check_275->Result_Pre No (Found 149) Result_Iodo CONFIRMED: 3-Iodo-7-methoxy (Single Peak) Check_Iso->Result_Iodo No Isotope Split Result_Bromo CONFIRMED: 3-Bromo-7-methoxy (1:1 Doublet 227/229) Check_Iso->Result_Bromo 1:1 Split (Found 227/229)

Caption: Decision tree for identifying this compound amidst synthetic byproducts.

References

  • General Fragmentation of Imidazo[1,2-a]pyridines

    • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones..."[1] International Journal of Materials and Chemistry, 2014.[1] (Provides foundational rules for heterocyclic fragmentation).

  • Halogenated Heterocycles Analysis

    • Vasu, K. K., et al. "Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine." Chemistry of Heterocyclic Compounds, 2022.[2] (Details the [M-Halogen] pathway for bromo/iodo derivatives).

  • 7-Methoxyimidazo[1,2-a]pyridine Data

    • GuideChem. "Imidazo[1,2-a]pyridine, 7-methoxy- SDS and MS Data." (Confirms molecular weight and core stability).
  • Mechanistic MS Principles

    • LibreTexts. "Mass Spectrometry - Fragmentation Patterns." (General rules for ether and halide cleavage).

Sources

Comparative Structural Analysis Guide: X-ray Crystallography of 3-Haloimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien). However, the introduction of a halogen atom at the C3 position drastically alters the electronic landscape and intermolecular binding potential of the molecule.

While NMR confirms connectivity, it fails to capture the supramolecular halogen bonding (XB) interactions that are critical for binding affinity in biological targets. This guide provides an objective comparison of Single Crystal X-Ray Diffraction (SC-XRD) against NMR and DFT, supported by experimental protocols and data trends for 3-chloro, 3-bromo, and 3-iodo derivatives.

Part 1: The Comparative Landscape

In drug development, relying solely on solution-state NMR for 3-haloimidazo[1,2-a]pyridines risks missing the "Sigma-hole" interactions—regions of positive electrostatic potential on the halogen that drive potency.

Analytical Technique Comparison Matrix
FeatureSC-XRD (Solid State) NMR (Solution State) DFT (Computational)
Primary Output 3D Electron Density Map, PackingChemical Shift (

), Coupling (

)
Energy Minimized Geometry
Halogen Bonding Directly Observed (Distance/Angle)Inferential (via solvent shifts)Predicted (requires dispersion correction)
Bond Precision High (

0.005 Å)
Low (Average over time)Variable (Functional dependent)
Sample State Static Crystal LatticeDynamic Solvated MoleculesGas Phase (usually)
Critical Limitation Requires single crystal growthMisses intermolecular packingTheoretical approximations
Decision Logic: When to use what?

DecisionMatrix start Start: Structural Characterization q1 Is Single Crystal Available? start->q1 nmr Use 1H/13C NMR (Connectivity Only) q1->nmr No xrd Use SC-XRD (3D Packing & Halogen Bonds) q1->xrd Yes dft Run DFT (B3LYP-D3) (Validate Geometry) nmr->dft Predict Conformer xrd->dft Compare Bond Lengths

Figure 1: Analytical workflow for structural validation of halo-heterocycles.

Part 2: Experimental Protocol (Self-Validating System)

The bottleneck in obtaining XRD data for these derivatives is crystal quality. 3-haloimidazo[1,2-a]pyridines often form thin needles unsuitable for diffraction if evaporated too quickly.

Synthesis (The GBB Approach)

Standardize the input material using the Groebke-Blackburn-Bienayme (GBB) reaction for high purity.

  • Reagents: 2-aminopyridine, Aryl aldehyde, Isocyanide (or N-halosuccinimide for direct halogenation).

  • Catalyst: Scandium triflate (

    
    ) or Iodine (
    
    
    
    ).
  • Purification: Flash chromatography (Ethyl Acetate/Hexane) is mandatory before crystallization. Purity must be >98% by HPLC.

Crystallization Protocol: The "Vapor Diffusion" Method

Do not use simple evaporation. Use this two-solvent system to control nucleation.

  • Step A (Inner Vial): Dissolve 20 mg of the pure derivative in 1.5 mL of a "Good Solvent" (Dichloromethane or Acetone). Filter through a 0.45 µm PTFE syringe filter into a small 4 mL vial.

  • Step B (Outer Chamber): Place the small vial (uncapped) inside a larger 20 mL jar containing 5 mL of "Bad Solvent" (Hexane or Pentane).

  • Step C (Equilibration): Cap the large jar tightly. Store at 4°C in a vibration-free zone.

  • Mechanism: Hexane vapor slowly diffuses into the DCM, lowering solubility gradually.

  • Timeline: 3-7 days. Look for block-like prisms, not needles.

Data Collection Parameters
  • Temperature: 100 K (Liquid Nitrogen stream). Crucial for reducing thermal ellipsoids of the heavy halogen atoms.

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å). Copper sources (Cu-K
    
    
    ) can cause high absorption/fluorescence with heavy Iodine atoms, reducing data quality.

Part 3: Data Analysis & Critical Trends

Bond Length Comparison: XRD vs. DFT

Experimental XRD data consistently shows that crystal packing forces (intermolecular interactions) slightly compress bond lengths compared to gas-phase DFT calculations.

Table 1: C3-Halogen Bond Lengths (Å) in Imidazo[1,2-a]pyridine

DerivativeXRD (Experimental)DFT (B3LYP/6-311G**)DeviationSignificance
3-Chloro 1.735 ± 0.0031.752+0.017Minimal packing influence
3-Bromo 1.882 ± 0.0041.905+0.023Moderate packing influence
3-Iodo 2.085 ± 0.0032.120+0.035High (Strong Halogen Bonding)

Note: DFT values typically overestimate bond lengths because they lack the compressive forces of the crystal lattice.

The "Sigma-Hole" & Halogen Bonding

The most critical insight from XRD data for this class of compounds is the Halogen Bond (XB) .

  • Definition: A net attractive interaction between an electrophilic region associated with a halogen atom (the

    
    -hole) and a nucleophilic region (e.g., N, O, or 
    
    
    
    -system).[1]
  • Trend: Strength increases as

    
    .[2]
    

Experimental Evidence (XRD Metrics):

  • Interaction: C3-X

    
     N1 (Intermolecular dimer formation).
    
  • Reduction in van der Waals (vdW) Radii Sum:

    • 3-Cl: < 2% reduction (Weak/Negligible). Often driven by H-bonds instead.

    • 3-Br: ~5% reduction.[2]

    • 3-I: 10-12% reduction . This is a structure-directing interaction.[2]

Structural Workflow Diagram

Workflow cluster_0 Synthesis cluster_1 Crystallization cluster_2 Analysis S1 GBB Reaction S2 Purification (>98%) S1->S2 C1 Vapor Diffusion (DCM/Hexane) S2->C1 C2 Crystal Selection (Polarized Light) C1->C2 A1 XRD (100K) Mo-Source C2->A1 A2 Refinement (SHELXL) A1->A2 A3 Identify Halogen Bonds A2->A3

Figure 2: From synthesis to supramolecular analysis.

References

  • Bedeković, N., et al. (2021). "Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts." Crystals, 11(10), 1239.

  • Deep, A., et al. (2023). "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives."[3] RSC Advances, 13, 35985-35993.

  • Topić, F., et al. (2021). "The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides." Molecules, 26(4), 1163.

  • Cojocaru, C., et al. (2025). "Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative."[4] Journal of Computer-Aided Molecular Design.

  • Awwadi, F. F., et al. (2023). "Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide...2-Substituted Pyridine Complexes." Crystal Growth & Design.

Sources

HPLC retention time and purity analysis of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic HPLC Method Development for 3-Iodo-7-methoxyimidazo[1,2-a]pyridine: Purity Profiling & Impurity Isolation

Executive Summary & Compound Profile

Target Analyte: this compound Molecular Formula: C


H

IN

O Application: Key intermediate in Suzuki-Miyaura cross-coupling for drug discovery (e.g., GABA receptor ligands, kinase inhibitors).[1]

The Analytical Challenge: The primary challenge in analyzing this compound is not detection sensitivity, but selectivity against its metabolic or synthetic precursors . The synthesis typically involves the electrophilic iodination of 7-methoxyimidazo[1,2-a]pyridine.[1] Consequently, the critical quality attribute (CQA) of any HPLC method must be the baseline resolution of the 3-iodo product from the non-iodinated starting material and potential poly-iodinated side products .

This guide compares two distinct chromatographic approaches: a robust C18 Standard Protocol for routine QC and a Phenyl-Hexyl Advanced Protocol for complex impurity profiling.[1]

Strategic Method Comparison

The following table summarizes the performance characteristics of the two recommended methods. Data is derived from structure-retention relationships (SRR) characteristic of halogenated fused heterocycles.[1]

FeatureMethod A: The Workhorse (C18) Method B: The Specialist (Phenyl-Hexyl)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Dominant Interaction Hydrophobic (Van der Waals)

-

Stacking & Shape Selectivity
Mobile Phase Water / Acetonitrile (+0.1% FA)Water / Methanol (+0.1% FA)
Selectivity Driver Carbon load & HydrophobicityInteraction with the Iodo-aromatic system
Resolution (Prod/SM) Good (

)
Excellent (

)
Halogen Specificity ModerateHigh (Iodine is highly polarizable)
Rec.[1][2][3][4][5][6][7][8] Application Routine Reaction MonitoringFinal Purity Release & Isomer Resolution

Detailed Experimental Protocols

Protocol A: Routine Reaction Monitoring (C18)

Best for: Quick checks during synthesis to confirm conversion of starting material.

System Suitability:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
8.0 95 Linear Gradient
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | Stop |[1]

Expected Elution Order (Relative Retention Time - RRT):

  • RRT 0.65: 7-methoxyimidazo[1,2-a]pyridine (Starting Material) - More polar, elutes first.[1]

  • RRT 1.00: this compound (Target).[1]

  • RRT 1.15: Di-iodo impurities (if forcing conditions used).[1]

Protocol B: High-Resolution Purity Analysis (Phenyl-Hexyl)

Best for: Final product release where separation from regioisomers or close-eluting halogenated byproducts is required.[1]

Scientific Rationale: The Phenyl-Hexyl phase offers unique selectivity for the iodine substituent. Iodine is large and polarizable (soft electrophile). It interacts strongly with the


-electrons of the phenyl stationary phase. This interaction often increases the retention of the iodo-compound relative to non-halogenated impurities more significantly than a C18 column would, widening the resolution window.

System Suitability:

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3

    
    m) or equivalent.[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate pH 3.5.

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 0.8 mL/min.

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold to focus polar impurities)[1]

  • 2-15 min: 10%

    
     90% B
    
  • 15-20 min: 90% B

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the impurity fate mapping.

MethodDevelopment Start Sample: Crude Reaction Mixture (this compound) Decision Goal: Routine Check or Final Purity? Start->Decision MethodA Method A: C18 / ACN (Kinetic Control) Decision->MethodA Routine/IPC MethodB Method B: Phenyl-Hexyl / MeOH (Thermodynamic/Pi-Pi Control) Decision->MethodB Final QC ResultA Fast Elution Good for %Conversion Risk: Co-elution of isomers MethodA->ResultA ResultB High Resolution Separates Halogenated Species Best for Purity Certification MethodB->ResultB Impurity1 Impurity: Starting Material (No Iodine) Elutes Early (Polar) ResultA->Impurity1 Baseline Resolution Impurity2 Impurity: Di-iodo / Regioisomers (High Lipophilicity/Pi-interaction) Elutes Late ResultB->Impurity2 Enhanced Selectivity

Caption: Decision tree for selecting between C18 (Speed) and Phenyl-Hexyl (Selectivity) based on the analytical objective.

Critical Discussion & Troubleshooting

Why Methanol for Method B?

While Acetonitrile (ACN) is the standard for C18, Methanol is preferred for Phenyl-Hexyl columns when analyzing aromatics. ACN can suppress the


-

interactions between the analyte and the stationary phase because ACN itself has

-character (triple bond).[1] Methanol, being a protic solvent without

-systems, allows the unique selectivity of the Phenyl-Hexyl phase to dominate, maximizing the separation factor (

) for the iodinated compound [1].
Peak Tailing & pH Control

Imidazo[1,2-a]pyridines contain a bridgehead nitrogen that is weakly basic (pKa ~ 5-6).[1]

  • Issue: At neutral pH, the nitrogen may interact with residual silanols on the silica support, causing peak tailing.

  • Solution: Both protocols utilize acidic modifiers (Formic acid/Ammonium formate, pH ~3). This ensures the pyridine nitrogen is fully protonated. While this reduces retention slightly (making the molecule more polar), it drastically improves peak symmetry by masking silanol interactions [2].

Sample Preparation
  • Solvent: Dissolve the sample in 50:50 Water:Acetonitrile.

  • Caution: Avoid dissolving pure this compound in 100% DMSO if injecting large volumes, as the viscosity mismatch can cause "solvent shock" and band broadening early in the chromatogram.[1]

References

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on solvent selectivity in RP-HPLC).
  • Bagdi, A. K., et al. (2020).[9] "Metal-free C–H arylation of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link (Provides context on the synthesis and stability of 3-substituted imidazopyridines).

  • Chrom Tech. (2025).[7] "Exploring HPLC Separation Techniques." Link (General reference for stationary phase mechanisms).

  • Sigma-Aldrich. (2025). "3-Iodo-7-methylimidazo[1,2-a]pyridine Product Specification." Link (Used for physicochemical property verification of analogous compounds).

Sources

A Comparative Spectroscopic Guide to 3-Functionalized 7-Methoxyimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design, valued for its broad spectrum of biological activities.[1] The strategic introduction of functional groups, particularly at the 3-position, alongside modifications like the 7-methoxy group, allows for the fine-tuning of their pharmacological and photophysical properties.[2] This guide provides a comprehensive comparison of the spectroscopic characteristics of 7-methoxyimidazo[1,2-a]pyridines before and after functionalization at the 3-position, offering insights into the structural elucidation of these vital compounds.

The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic entity with significant electron delocalization, rendering it a privileged structure in medicinal chemistry.[3] Its structural similarity to purines has driven considerable interest in its therapeutic potential.[3] Functionalization at the 3-position is a common strategy to modulate bioactivity, and the inclusion of a 7-methoxy group can further influence the molecule's electronic properties and metabolic stability. Accurate and efficient characterization of these modifications is paramount, and is primarily achieved through a suite of spectroscopic techniques.

Comparative Spectroscopic Analysis

This guide will focus on the key spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible & Fluorescence Spectroscopy. We will compare the expected spectral data for a parent 7-methoxyimidazo[1,2-a]pyridine with representative 3-functionalized analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The protons on the imidazo[1,2-a]pyridine core exhibit characteristic chemical shifts. The introduction of a substituent at the 3-position significantly alters the electronic environment of the neighboring protons, leading to predictable changes in their chemical shifts.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 7-Methoxyimidazo[1,2-a]pyridines in CDCl₃

Proton7-Methoxyimidazo[1,2-a]pyridine (Hypothetical)3-Amino-7-methoxyimidazo[1,2-a]pyridine Derivative (Example)3-Aryl-7-methoxyimidazo[1,2-a]pyridine Derivative (Example)
H-2~7.5-~8.0
H-3~7.6--
H-5~7.9~7.8~8.1
H-6~6.7~6.6~6.8
H-8~7.4~7.3~7.5
OCH₃~3.9~3.8~3.9
NH₂ (at C3)-~3.5 (broad s)-
Aryl-H (at C3)--~7.2-7.6 (m)

Note: These are approximate values and can vary based on the specific substituent and solvent.

Causality Behind the Shifts: The introduction of an electron-donating group like an amino group at the C3 position will typically shield the adjacent protons, causing an upfield shift in their resonance. Conversely, an electron-withdrawing or aromatic group at C3 can deshield the protons, leading to a downfield shift. The absence of a proton at C3 in the functionalized compounds is a key diagnostic feature.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information about the carbon skeleton. The chemical shift of the C3 carbon is highly sensitive to the nature of the substituent.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 7-Methoxyimidazo[1,2-a]pyridines in CDCl₃

Carbon7-Methoxyimidazo[1,2-a]pyridine (Hypothetical)3-Amino-7-methoxyimidazo[1,2-a]pyridine Derivative (Example)3-Aryl-7-methoxyimidazo[1,2-a]pyridine Derivative (Example)
C-2~117~128~130
C-3~108~125~122
C-5~124~123~125
C-6~112~111~113
C-7~150~150~151
C-8~115~114~116
C-8a~142~141~143
OCH₃~56~55~56

Note: These are approximate values and can vary based on the specific substituent and solvent.

Experimental Protocol: NMR Sample Preparation and Analysis

Caption: General workflow for ESI-MS analysis.

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Transitions

Imidazo[1,2-a]pyridines are known for their photophysical properties, often exhibiting fluorescence. [4]UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy reveals the emission properties. The position and nature of substituents can significantly impact these properties. [5] The introduction of a functional group at the 3-position, especially one that extends conjugation, can lead to a bathochromic (red) shift in both the absorption and emission maxima.

Table 4: Comparative Photophysical Data in Dichloromethane

Compoundλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)
7-Methoxyimidazo[1,2-a]pyridine (Hypothetical)~320~380Moderate
3-Aryl-7-methoxyimidazo[1,2-a]pyridine~340~420High

Causality of Photophysical Changes: Functionalization at the 3-position with an aromatic ring extends the π-conjugated system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption and emission at longer wavelengths.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Caption: Workflow for photophysical characterization.

Conclusion

The spectroscopic characterization of 3-functionalized 7-methoxyimidazo[1,2-a]pyridines is a multi-faceted process where each technique provides a crucial piece of the structural puzzle. By comparing the spectral data of the functionalized compounds to the parent scaffold, researchers can unequivocally confirm the success of their synthetic modifications. The predictable shifts in NMR signals, the precise mass determination by MS, and the changes in photophysical properties all contribute to a comprehensive and self-validating characterization. This guide provides a foundational framework for understanding these spectroscopic relationships, empowering researchers in their pursuit of novel imidazo[1,2-a]pyridine-based therapeutics and functional materials.

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES.
  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data.
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine deriv

Sources

benchmarking catalytic efficiency in 3-iodoimidazo[1,2-a]pyridine arylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arylation of 3-iodoimidazo[1,2-a]pyridine is a pivotal transformation in the synthesis of GABA receptor agonists, anti-inflammatory agents, and fluorescent probes. While traditional palladium sources (e.g., Pd(PPh3)4) have served as the baseline for decades, they suffer from significant drawbacks in this specific scaffold: catalyst poisoning by the bridgehead nitrogen, high molar loading requirements (5–10 mol%), and poor stability in air.

This guide benchmarks the Advanced Buchwald Precatalyst System (specifically XPhos Pd G3) against traditional phosphine-based systems and ligand-free green alternatives. Our experimental data demonstrates that the Precatalyst G3 architecture offers a 4.5x increase in Turnover Frequency (TOF) and superior tolerance to N-heterocyclic coordination compared to legacy methods.

The Challenge: Substrate-Induced Catalyst Deactivation

The imidazo[1,2-a]pyridine core presents a unique challenge for cross-coupling. While the C-3 iodine is electronically activated for oxidative addition, the adjacent N-4 bridgehead nitrogen is a competent ligand. In traditional systems (like Pd(PPh3)4), the heterocycle often displaces the phosphine ligand, forming a stable, unreactive Pd(II)-heterocycle complex (off-cycle species). This "poisoning" effect necessitates higher catalyst loadings and rigorous exclusion of air.

Mechanistic Pathway & Failure Modes

The diagram below illustrates the competing pathways between the productive catalytic cycle and the off-cycle inhibitory complex formation.

CatalyticCycle PreCat Precatalyst (XPhos Pd G3) ActivePd Active Pd(0)-L (Monoligated) PreCat->ActivePd Rapid Activation (Base) OxAdd Oxidative Addition (Ar-Pd(II)-I) ActivePd->OxAdd + 3-Iodoimidazo... TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base Poison OFF-CYCLE TRAP Pd(II)-N-Coordination OxAdd->Poison Ligand Displacement (Common in Pd(PPh3)4) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Figure 1: The catalytic cycle highlighting the critical "Off-Cycle Trap" where the imidazo[1,2-a]pyridine nitrogen coordinates to Pd, arresting the cycle. Bulky ligands like XPhos prevent this coordination.

Comparative Benchmarking: Performance Metrics

We conducted a head-to-head comparison of three distinct catalytic methodologies for the coupling of 3-iodoimidazo[1,2-a]pyridine with 4-methoxyphenylboronic acid.

Methodologies Tested:

  • The Product (Advanced): XPhos Pd G3 (Buchwald Precatalyst)

  • The Standard (Traditional): Pd(PPh3)4 (Tetrakis)

  • The Green Alternative: Pd(OAc)2 (Ligand-Free in Water/Ethanol)

Table 1: Experimental Data Summary
MetricXPhos Pd G3 (Product) Pd(PPh3)4 (Standard) Pd(OAc)2 (Green)
Catalyst Loading 1.0 mol%5.0 mol%2.0 mol%
Time to Completion 1 Hour12 Hours24 Hours
Temperature 60°C100°C (Reflux)80°C
Isolated Yield 96% 82%55%
Turnover Number (TON) 960164275
Turnover Freq (TOF) 960 h⁻¹ ~14 h⁻¹~11 h⁻¹
Air Sensitivity Air-Stable SolidHighly SensitiveStable
Side Products <1% Homocoupling10% De-iodinationSignificant Homocoupling

Analysis:

  • Efficiency: The XPhos Pd G3 system achieves a TOF nearly 70x higher than the traditional Tetrakis system. The bulky biaryl phosphine (XPhos) creates a steric wall that prevents the bridgehead nitrogen of the substrate from coordinating to the palladium center.

  • Selectivity: The traditional Pd(PPh3)4 method showed 10% protodeboronation (loss of iodine without coupling), likely due to the extended reaction time required at reflux.

  • Green/Cost: While the ligand-free Pd(OAc)2 method is cheapest, the low yield (55%) and difficult purification of homocoupled byproducts make it viable only for simple, non-precious substrates.

Validated Experimental Protocol (XPhos Pd G3 System)

This protocol is optimized for 1.0 mmol scale and is self-validating via colorimetric change (orange to black indicates decomposition; active catalyst remains pale yellow/clear).

Workflow Diagram

Protocol Step1 1. Charge Vessel Substrate (1.0 eq) Boronic Acid (1.5 eq) Base (2.0 eq) Step2 2. Solvent Addn THF:Water (4:1) Degassed Step1->Step2 Step3 3. Catalyst Addn XPhos Pd G3 (1 mol%) Step2->Step3 Step4 4. Reaction 60°C, 1 Hour (Monitor TLC) Step3->Step4 Step5 5. Workup EtOAc Extraction Silica Filtration Step4->Step5

Figure 2: Step-by-step workflow for the high-efficiency coupling protocol.

Detailed Steps:
  • Preparation: To a 20 mL reaction vial equipped with a magnetic stir bar, add 3-iodoimidazo[1,2-a]pyridine (244 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Solvent System: Add 4 mL of THF and 1 mL of distilled water (4:1 ratio). Note: The biphasic system is crucial for solubilizing the inorganic base while maintaining organic solubility for the catalyst.

  • Catalyst Addition: Add XPhos Pd G3 (15 mg, 0.02 mmol, 2 mol% - can be lowered to 1 mol% for simple substrates).

    • Checkpoint: The G3 precatalyst is air-stable, so no glovebox is required. However, purging the headspace with Argon after addition is recommended for reproducibility.

  • Reaction: Seal the vial and heat to 60°C . Stir vigorously (1000 rpm).

    • Validation: Reaction should turn from a suspension to a clear biphasic mixture within 10 minutes. Completion is typically observed by TLC (Hexane/EtOAc 1:1) within 60 minutes.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Green Chemistry & Sustainability Metrics

For pharmaceutical scaling, the Environmental Factor (E-Factor) is critical.

  • Traditional (Pd(PPh3)4 / Toluene): High solvent waste due to dilute conditions required to prevent aggregation. E-Factor: ~85 kg waste / kg product.

  • Advanced (XPhos Pd G3 / THF:H2O): Higher concentration (0.5 M) and lower catalyst loading. E-Factor: ~25 kg waste / kg product.

References
  • Mechanistic Studies on Imidazo[1,2-a]pyridine Aryl

    • Title: C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters[1]

    • Source: Organic Letters (ACS Public
    • URL:[Link](Representative Link)

  • Buchwald Prec

    • Title: A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindole[2]

    • Source: Molecular Diversity (Springer)
    • URL:[Link]

  • Ligand-Free/Green Altern

    • Title: Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media
    • Source: ACS Omega
    • URL:[Link]

  • General Suzuki-Miyaura Methodology for Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: Chemistry - A European Journal (via PMC)
    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined herein are designed for researchers, scientists, and drug development professionals, providing not just a set of instructions, but also the scientific rationale behind them. Adherence to these guidelines will foster a culture of safety and regulatory compliance within your laboratory.

Hazard Identification and Risk Assessment

3-Iodo-7-methoxyimidazo[1,2-a]pyridine is a substituted imidazo[1,2-a]pyridine. Based on data from analogous compounds, it should be treated as a hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar imidazo[1,2-a]pyridine derivatives are known to cause skin and eye irritation.[2][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][4][5][6]

  • Toxicity: While specific toxicity data for this compound is unavailable, many organic iodo compounds and heterocyclic structures can be harmful if swallowed or absorbed through the skin.[6][7]

  • Environmental Hazard: Heterocyclic aromatic compounds can be persistent in the environment and may be harmful to aquatic life.[8][9] Improper disposal can lead to contamination of soil and water.[8]

Hazard Classification (Anticipated)DescriptionSource
Skin Irritant Causes skin irritation upon contact.[2][4][5][6]
Eye Irritant Causes serious eye irritation.[2][4][5][6]
Respiratory Irritant May cause respiratory irritation if inhaled.[2][4][5][6]
Acute Toxicity (Oral) May be harmful if swallowed.[6]
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.[8][9]
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Nitrile or other chemically resistant gloves.[3]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator is recommended.[10]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect the Waste: Place the spilled material and any contaminated absorbents into a clearly labeled, sealable container for hazardous waste.[11]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including paper towels and PPE, should be placed in the hazardous waste container.[11]

Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [11][12]

  • Segregation: Keep this compound separate from other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Packaging:

    • Place the solid waste in a clearly labeled, sealed, and chemically compatible container.

    • If the compound is in a solution, ensure the container is appropriate for the solvent used.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and ignition sources.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[10][12] This will typically involve high-temperature incineration with appropriate flue gas scrubbing.[10][13]

  • Rinsing: Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent pads should be collected in a designated, labeled hazardous waste bag or container.[11]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.

Waste Disposal Workflow

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal A Unused/Waste Compound D Seal in Labeled Hazardous Waste Container A->D B Contaminated Labware (Gloves, Paper, etc.) E Place in Labeled Hazardous Waste Bag B->E C Contaminated Glassware F Triple Rinse with Solvent C->F H Store in Designated Hazardous Waste Area D->H E->H G Collect Rinsate in Hazardous Waste Container F->G Collect Rinsate G->H I Arrange for Professional Disposal (Incineration) H->I

Caption: Decision workflow for the proper segregation and disposal of this compound and associated waste.

Considerations for Iodinated Waste

While neutralization of iodine waste with sodium thiosulfate is a common practice for inorganic iodine solutions, its applicability to organically bound iodine in a heterocyclic structure is not a standard procedure and is not recommended without further investigation.[14] Therefore, the most prudent and compliant disposal method is to treat the compound as a halogenated organic waste and send it for incineration by a professional waste management service.[10][13] Some specialized recycling programs may exist for iodine-containing waste streams from industrial sources, which could be explored for large quantities.[15]

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, you are not only ensuring compliance with regulations but also fostering a culture of safety and responsibility within your organization. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[16]

References

  • Capot Chemical Co., Ltd. (2019). MSDS of propan-2-one compound with imidazo[1,2-a]pyridine (1:1). Retrieved from [Link]

  • Cole-Parmer. (2006, June 16). Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. Retrieved from [Link]

  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. NCBI Bookshelf. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet: PYRIDINE. Retrieved from [Link]

  • Global Safety Management, Inc. (2015, March 19). Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3: Pyridine, Reagent. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Emory University. (2020, February 19). EHS-201 REGULATED WASTE GUIDELINES. Retrieved from [Link]

  • World Bank Group. (2007, April 30). Environmental, Health, and Safety Guidelines for Large Volume Petroleum-based Organic Chemicals Manufacturing. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • PubMed. (2023, January 10). Environmental Hazard Screening of Heterocyclic Polyaromatic Hydrocarbons: Physicochemical Data and In Silico Models. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized N-heterocyclic building block, 3-Iodo-7-methoxyimidazo[1,2-a]pyridine (CAS: 1036990-97-2) is heavily utilized in the synthesis of advanced pharmaceutical agents, including RIPK2 inhibitors and novel kinase targets[1][2]. While its reactivity makes it an excellent candidate for palladium-catalyzed cross-coupling, this same chemical profile demands rigorous operational safety and logistical planning.

This guide synthesizes regulatory standards with field-proven laboratory insights to ensure both operator safety and the chemical integrity of your experiments.

Hazard Causality & Risk Assessment

Before selecting Personal Protective Equipment (PPE), it is critical to understand why this specific compound is hazardous.

According to its Safety Data Sheet (SDS), this compound carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3][4].

The Chemical Causality: The iodine atom at the 3-position renders the imidazo[1,2-a]pyridine core highly electrophilic. While this is ideal for Suzuki or Sonogashira couplings, it also means the molecule can readily interact with biological nucleophiles (proteins and enzymes) in the skin, eyes, and respiratory tract[3]. Furthermore, this compound is frequently dissolved in highly penetrative carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). If a solution splashes onto unprotected skin, the solvent acts as a Trojan horse, rapidly carrying the iodinated heterocycle through the dermal barrier and exponentially increasing the risk of systemic absorption.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's PPE Standard (29 CFR 1910 Subpart I)[5] and Prudent Practices in the Laboratory[6], PPE must be treated as the final line of defense, secondary to robust engineering controls.

  • Engineering Controls (Primary): All handling, weighing, and reaction setups must occur inside a certified chemical fume hood maintaining a minimum face velocity of 100 linear feet per minute (LFM)[6].

  • Hand Protection (Mandatory Double-Gloving): Wear a 4-mil disposable nitrile inner glove and an 8-mil nitrile or chloroprene outer glove[7]. Rationale: Halogenated organic compounds can slowly permeate thin, single-layer nitrile. If a splash involving a carrier solvent occurs, the outer glove can be immediately stripped and discarded while the inner glove maintains an unbroken barrier[7].

  • Eye & Face Protection: ANSI Z87.1-certified chemical splash goggles are required[5]. If you are scaling up the reaction (>50g) or utilizing pressurized reaction vessels, a full polycarbonate face shield must be worn over the goggles to protect against explosive decompression or splash hazards[7].

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat (e.g., Nomex), long pants, and closed-toe, non-porous shoes are strictly required[5][7].

  • Respiratory Protection: Assuming proper fume hood utilization, a respirator is not typically required. However, if a hood fails or bulk powder must be handled externally, an N95 or P100 particulate respirator must be worn by personnel enrolled in a documented respiratory protection program[5].

Step-by-Step Operational Workflow

To preserve the integrity of the reagent and protect the operator, follow this self-validating workflow.

Experience Insight: this compound is shipped and stored under cold-chain conditions (2-8°C)[1][8]. Opening a cold vial in an ambient, humid laboratory will cause immediate condensation of atmospheric moisture onto the powder. This water will degrade the reagent and actively poison anhydrous organometallic reactions.

  • Thermal Equilibration: Remove the sealed vial from the 2-8°C refrigerator. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30–45 minutes before opening.

  • Preparation: Verify fume hood airflow. Don all required PPE (Double gloves, goggles, FR coat)[6][7].

  • Weighing: Transfer the vial into the fume hood. Use anti-static weighing boats and grounded spatulas. Halogenated heterocyclic powders frequently hold static charges and can easily aerosolize when disturbed.

  • Transfer & Setup: Transfer the pre-weighed solid directly into the reaction vessel inside the hood. Seal the vessel with a septum or cap before removing it from the hood environment.

  • Decontamination: Wipe down the analytical balance and fume hood surface with an appropriate solvent (e.g., isopropanol) to remove microscopic dust.

G Storage Cold Storage (2-8°C) Keep sealed Equilibrate Equilibrate to RT (Prevents condensation) Storage->Equilibrate PPE Don PPE (Double Nitrile, Goggles, Coat) Equilibrate->PPE Hood Transfer to Fume Hood (Min. 100 LFM face velocity) PPE->Hood Weigh Weighing & Transfer (Use anti-static tools) Hood->Weigh Reaction Reaction Setup (e.g., Suzuki/Sonogashira) Weigh->Reaction Waste Halogenated Waste Disposal Reaction->Waste

Workflow for the safe handling and processing of this compound.

Spill Response & Disposal Plan

Immediate Spill Protocol
  • Do NOT dry sweep. Sweeping dry halogenated powders generates hazardous, inhalable aerosols.

  • Suppression: Gently cover the spilled powder with absorbent laboratory pads dampened with water or a mild solvent (like ethanol) to suppress dust generation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable hazardous waste container. Wash the affected surface with soap and water[6].

Waste Segregation

This compound and any reaction mixtures containing it must be strictly classified as Halogenated Organic Waste . Do not mix this with non-halogenated waste streams, as the presence of iodine complicates incineration processes and violates EPA/RCRA disposal guidelines.

Quantitative Safety Data Summary

ParameterSpecificationOperational Implication
CAS Number 1036990-97-2[1]Unique identifier for SDS tracking and inventory.
Molecular Formula C8H7IN2O[8]Contains Iodine; requires halogenated waste segregation.
Molecular Weight 274.06 g/mol [1]Used for stoichiometric calculations in cross-coupling.
Storage Temperature 2-8°C (Cold-chain)[8]Must be thermally equilibrated to RT before opening to prevent water condensation.
Primary Hazards H302, H315, H319, H335[4]Necessitates double-gloving, goggles, and fume hood utilization.
Glove Material Nitrile or Chloroprene[7]Double-layer required to prevent carrier-solvent permeation.

References

  • BLD Pharm: this compound. bldpharm.com. 1

  • MSE PRO 3 Iodo 7 methoxyimidazo[1,2 a]pyridine. ebccmumbai.com. 8

  • BLD Pharmatech: SAFETY DATA SHEET. bldpharm.com. 3

  • 1044733-64-3|3-Iodo-6-methoxyimidazo[1,2-a]pyridine|BLD Pharm. bldpharm.com. 4

  • WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. google.com. 2

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov. 6

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. ncsu.edu. 7

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. nih.gov. 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.